molecular formula C39H76O5 B15559160 1,3-Dipalmitin-D62

1,3-Dipalmitin-D62

Número de catálogo: B15559160
Peso molecular: 683.4 g/mol
Clave InChI: KAABSEXNFJALKT-SIXAGIFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Dipalmitin-D62 is a useful research compound. Its molecular formula is C39H76O5 and its molecular weight is 683.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C39H76O5

Peso molecular

683.4 g/mol

Nombre IUPAC

[2,3,4,4-tetradeuterio-3-hydroxy-4-(2,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-pentacosadeuterio-6-methylhexadecanoyl)oxybutan-2-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-nonacosadeuterio-9-methylheptadecanoate

InChI

InChI=1S/C39H76O5/c1-6-8-10-12-14-15-18-22-29-35(4)30-25-26-31-38(41)43-33-37(40)36(5)44-39(42)32-24-20-16-19-23-28-34(3)27-21-17-13-11-9-7-2/h34-37,40H,6-33H2,1-5H3/i7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D,35D,36D,37D

Clave InChI

KAABSEXNFJALKT-SIXAGIFOSA-N

Origen del producto

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Deuterated 1,3-Dipalmitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of deuterated 1,3-dipalmitin (B116919), a crucial isotopically labeled lipid for various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. This document outlines a feasible synthetic route, purification protocols, and the necessary analytical techniques for quality control.

Introduction

Deuterated 1,3-dipalmitin (glyceryl 1,3-dipalmitate) is a diglyceride in which some or all of the hydrogen atoms on the glycerol (B35011) backbone or the palmitic acid chains are replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for tracing metabolic pathways and for precise quantification in complex biological matrices. The selective synthesis and rigorous purification of this compound are paramount to ensure its utility and to avoid interferences from isomeric and other impurities.

This guide focuses on a common and effective strategy for the synthesis of 1,3-dipalmitin deuterated on the glycerol backbone, specifically utilizing glycerol-d5 as a starting material.

Synthesis of Deuterated 1,3-Dipalmitin (from Glycerol-d5)

The most direct chemical synthesis route involves the selective esterification of the primary hydroxyl groups at the sn-1 and sn-3 positions of a deuterated glycerol backbone with palmitic acid. While enzymatic approaches using 1,3-specific lipases are also viable, this guide details a chemical synthesis approach.

Overall Reaction

The reaction involves the esterification of one molecule of glycerol-d5 with two molecules of palmitic acid to yield one molecule of 1,3-dipalmitin-d5 and two molecules of water.

Reaction: C₃H₃D₅O₃ (Glycerol-d5) + 2 C₁₆H₃₂O₂ (Palmitic Acid) → C₃₅H₆₃D₅O₅ (1,3-Dipalmitin-d5) + 2 H₂O

Synthesis Workflow

The synthesis can be visualized as a multi-step process involving the reaction of a deuterated glycerol precursor with a palmitoylating agent, followed by purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Glycerol-d5 Glycerol-d5 Esterification Esterification Glycerol-d5->Esterification Palmitic_Acid Palmitic_Acid Palmitic_Acid->Esterification Crude_Product Crude_Product Esterification->Crude_Product Mixture of glycerides Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Separation Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Pure_Product Pure_Product Recrystallization->Pure_Product High Purity

Caption: Workflow for the synthesis and purification of deuterated 1,3-dipalmitin.

Experimental Protocols

Synthesis of 1,3-Dipalmitin-d5

This protocol is adapted from general methods for the synthesis of 1,3-diglycerides.

Materials:

Procedure:

  • In a round-bottom flask, dissolve glycerol-d5 (1 equivalent) and palmitic acid (2.2 equivalents) in anhydrous dichloromethane.

  • Add DMAP (0.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (2.2 equivalents) in anhydrous dichloromethane to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 1,3-Dipalmitin-d5

Protocol 1: Column Chromatography

  • Prepare a silica (B1680970) gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane or hexane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the desired 1,3-dipalmitin-d5. The 1,3-isomer will typically elute before the 1,2-isomer and monoglycerides.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Protocol 2: Recrystallization

  • Dissolve the partially purified 1,3-dipalmitin-d5 from column chromatography in a minimal amount of hot acetone.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to promote crystallization. The 1,3-isomer is generally less soluble than the 1,2-isomer and will crystallize out.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the crystals under vacuum to obtain pure 1,3-dipalmitin-d5.

Data Presentation

The following tables summarize expected quantitative data for the synthesis and purification of deuterated 1,3-dipalmitin.

Table 1: Synthesis Reaction Parameters

ParameterValue
Molar Ratio (Glycerol-d5:Palmitic Acid:DCC)1 : 2.2 : 2.2
CatalystDMAP
SolventAnhydrous Dichloromethane
Reaction Temperature0°C to Room Temperature
Reaction Time24 - 48 hours
Expected Yield (Crude)70 - 85%

Table 2: Purification Parameters

Purification StepDetailsExpected Purity
Column Chromatography
Stationary PhaseSilica Gel>95%
Mobile PhaseHexane:Ethyl Acetate Gradient
Recrystallization
SolventAcetone>99%
TemperatureHot dissolution, slow cooling

Analytical Characterization

The purity and identity of the synthesized deuterated 1,3-dipalmitin should be confirmed by appropriate analytical techniques.

Analytical Workflow:

Analytical_Workflow Pure_Product Pure_Product TLC TLC Pure_Product->TLC Initial Check HPLC HPLC Pure_Product->HPLC Purity GC_MS GC_MS Pure_Product->GC_MS Identity & Purity NMR NMR Pure_Product->NMR Structure & D-incorporation Purity_Confirmation Purity_Confirmation HPLC->Purity_Confirmation GC_MS->Purity_Confirmation NMR->Purity_Confirmation

A Technical Guide to 1,3-Dipalmitin-D62: Properties, Synthesis, Analysis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of the deuterated lipid 1,3-Dipalmitin-D62. It includes detailed experimental protocols for its synthesis and analysis, and explores its role in cellular signaling, making it a valuable resource for researchers in lipidomics, drug development, and metabolic studies.

Core Physical and Chemical Properties

This compound is a deuterated form of 1,3-Dipalmitin, a diacylglycerol where the fatty acid palmitic acid is esterified to the first and third carbons of the glycerol (B35011) backbone. The "D62" designation indicates that the 62 hydrogen atoms on the two palmitoyl (B13399708) chains have been replaced with deuterium (B1214612). This isotopic labeling makes it a powerful tool for use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.

Table 1: Physical and Chemical Properties of this compound and 1,3-Dipalmitin
PropertyThis compound1,3-Dipalmitin (Non-deuterated)
Synonyms Glyceryl 1,3-dipalmitate-d62, 1,3-Dipalmitoyl-glycerol-d62Glyceryl 1,3-dipalmitate, 1,3-Dipalmitoylglycerol
CAS Number 2692624-34-1[1]502-52-3[1]
Molecular Formula C₃₅H₆D₆₂O₅[1]C₃₅H₆₈O₅
Molecular Weight 631.29 g/mol [1]568.9 g/mol
Appearance Solid, White to Off-white[1]Solid
Purity Typically >98%>99% available commercially
Melting Point Not explicitly reported, expected to be similar to the non-deuterated form.73-74 °C
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol. Insoluble in water.Insoluble in water
Storage Recommended storage at -20°C, protected from light. In solvent, -80°C for up to 6 months.Store in a cool, dry place.

Experimental Protocols

Synthesis of this compound

Stage 1: Synthesis of Perdeuterated Palmitic Acid (Palmitic Acid-d31)

Perdeuterated fatty acids can be synthesized via hydrothermal H/D exchange using heavy water (D₂O) as the deuterium source and a metal catalyst.

  • Materials: Palmitic acid, D₂O, Platinum on carbon (Pt/C) catalyst.

  • Protocol:

    • In a high-pressure reactor, combine palmitic acid, D₂O, and a catalytic amount of Pt/C.

    • Seal the reactor and heat to a high temperature (e.g., 200-250°C) for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange.

    • After cooling, extract the deuterated palmitic acid with an organic solvent.

    • Purify the product by recrystallization or chromatography.

    • Confirm the level of deuteration using mass spectrometry.

Stage 2: Enzymatic Esterification of Glycerol with Palmitic Acid-d31

A 1,3-regiospecific lipase (B570770) is used to catalyze the esterification of glycerol with two molecules of the deuterated palmitic acid.

  • Materials: Glycerol, Palmitic Acid-d31, Immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM), molecular sieves, and a solvent-free system or an organic solvent like hexane.

  • Protocol:

    • Combine glycerol and a 2:1 molar excess of Palmitic Acid-d31 in a reaction vessel.

    • Add the immobilized lipase (typically 5-10% by weight of substrates).

    • Include molecular sieves to remove the water produced during the reaction, which drives the equilibrium towards product formation.

    • Incubate the mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, remove the immobilized enzyme by filtration.

    • Purify the resulting this compound from the reaction mixture using column chromatography on silica (B1680970) gel.

Workflow for the Proposed Synthesis of this compound

G cluster_stage1 Stage 1: Synthesis of Palmitic Acid-d31 cluster_stage2 Stage 2: Enzymatic Esterification PA Palmitic Acid Reactor High-Pressure Reactor (Heat) PA->Reactor D2O D2O D2O->Reactor PtC Pt/C Catalyst PtC->Reactor Extraction Solvent Extraction Reactor->Extraction Purification1 Purification Extraction->Purification1 dPA Palmitic Acid-d31 Purification1->dPA ReactionVessel Reaction Vessel (Controlled Temperature) dPA->ReactionVessel Glycerol Glycerol Glycerol->ReactionVessel Lipase 1,3-Specific Lipase Lipase->ReactionVessel Filtration Filtration ReactionVessel->Filtration Purification2 Column Chromatography Filtration->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Proposed two-stage chemo-enzymatic synthesis of this compound.

Analytical Protocols

2.2.1. Quantitative Analysis by LC-MS/MS

This method is ideal for the precise quantification of this compound in complex biological matrices, where it often serves as an internal standard for the quantification of endogenous diacylglycerols.

  • Sample Preparation (from plasma):

    • Perform a liquid-liquid extraction of lipids from the plasma sample using a chloroform/methanol mixture (e.g., Folch or Bligh-Dyer method).

    • To the lipid extract, add a known amount of a suitable internal standard if this compound is the analyte. If it is the internal standard, add it at the beginning of the extraction.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Parameters:

    • Chromatography: Reverse-phase liquid chromatography (RPLC) is commonly used.

      • Column: A C18 column is suitable.

      • Mobile Phase: A gradient of acetonitrile/isopropanol and water with an additive like ammonium (B1175870) formate.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used.

      • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The transitions would be specific for the precursor and product ions of this compound.

2.2.2. Analysis by GC-MS

For GC-MS analysis, diacylglycerols are typically derivatized to increase their volatility. A common method is to convert them into their fatty acid methyl esters (FAMEs).

  • Derivatization to FAMEs:

    • Hydrolyze the diacylglycerol to release the fatty acids.

    • Methylate the fatty acids using a reagent such as methanolic HCl or BF₃-methanol.

    • Extract the resulting FAMEs into an organic solvent like hexane.

  • GC-MS Parameters:

    • Column: A polar capillary column (e.g., a wax-type column) is used to separate the FAMEs.

    • Carrier Gas: Helium or hydrogen.

    • Injection: Split or splitless injection depending on the concentration.

    • Mass Spectrometry: Electron ionization (EI) is used, and the mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode to detect the characteristic fragmentation patterns of the deuterated palmitic acid methyl ester.

2.2.3. Structural Confirmation by NMR Spectroscopy

¹H and ¹³C NMR can be used to confirm the structure of this compound. The absence of signals in the ¹H NMR spectrum corresponding to the palmitoyl chains and the altered splitting patterns in the ¹³C NMR spectrum provide definitive evidence of deuteration.

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR Parameters:

    • A standard proton NMR experiment is run. The key observation will be the significant reduction or absence of signals in the aliphatic region corresponding to the CH₂ and CH₃ groups of the palmitoyl chains. The signals for the glycerol backbone protons will remain.

  • ¹³C NMR Parameters:

    • A standard carbon NMR experiment is performed. The signals for the carbons in the deuterated palmitoyl chains will show coupling to deuterium, resulting in characteristic multiplets, and their intensities will be reduced compared to the non-deuterated analogue.

Biological Significance and Signaling Pathway

1,3-Diacylglycerols, including 1,3-Dipalmitin, are important lipid molecules that can act as second messengers in various cellular signaling pathways. One of the most well-characterized pathways is the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation by Diacylglycerol

In this pathway, extracellular signals (e.g., hormones, neurotransmitters) bind to G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺ and the presence of DAG at the plasma membrane synergistically activate conventional isoforms of PKC. Activated PKC can then phosphorylate a wide range of target proteins, leading to various cellular responses such as cell proliferation, differentiation, and apoptosis.

Diagram of the Diacylglycerol-Mediated Protein Kinase C Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., 1,3-Dipalmitin) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive binds to PKC_active Active PKC PKC_inactive->PKC_active activation TargetProteins Target Proteins PKC_active->TargetProteins phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 Ca2+ ER->Ca2 releases Ca2->PKC_inactive binds to CellularResponse Cellular Response TargetProteins->CellularResponse leads to

Caption: Diacylglycerol-mediated activation of Protein Kinase C (PKC).

References

The Biological Significance of 1,3-Dipalmitin in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitin (B116919), a diacylglycerol (DAG) comprised of a glycerol (B35011) backbone with palmitic acid esterified at the sn-1 and sn-3 positions, is a key intermediate and signaling molecule in lipid metabolism. While structurally similar to other diacylglycerols, its specific isomeric form dictates a unique metabolic fate and biological activity. This technical guide provides a comprehensive overview of the biological significance of 1,3-dipalmitin, focusing on its metabolic pathways, role in cellular signaling, and implications for health and disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas.

Physicochemical Properties of 1,3-Dipalmitin

A thorough understanding of the physicochemical properties of 1,3-dipalmitin is fundamental to interpreting its biological behavior.

PropertyValueReference(s)
Molecular Formula C35H68O5[1]
Molecular Weight 568.91 g/mol [1]
Melting Point 72-74 °C[2]
Boiling Point 628.6±22.0 °C (Predicted)[2]
Density 0.930±0.06 g/cm3 (Predicted)[2]
Storage Temperature -20°C[2]
Solubility Chloroform (Slightly), Ethyl Acetate (B1210297) (Slightly)[2]

Digestion and Absorption of 1,3-Dipalmitin Containing Lipids

The initial step in the metabolic journey of dietary 1,3-dipalmitin-containing triglycerides involves their hydrolysis in the gastrointestinal tract. Pancreatic lipase (B570770), a key enzyme in this process, exhibits sn-1,3 regiospecificity, meaning it preferentially cleaves fatty acids from the outer positions of the glycerol backbone.[3]

In the case of a triglyceride like 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP), this enzymatic action releases two molecules of palmitic acid and one molecule of 2-oleoylglycerol (a 2-monoacylglycerol).[4] These products, along with bile salts, form mixed micelles, which facilitate their absorption by enterocytes, the cells lining the small intestine.

Digestion_of_POP POP 1,3-Dipalmitoyl-2-oleoylglycerol (POP) PancreaticLipase Pancreatic Lipase (sn-1,3 specific) POP->PancreaticLipase Products Hydrolysis Products PancreaticLipase->Products PalmiticAcid1 Palmitic Acid (from sn-1) Products->PalmiticAcid1 PalmiticAcid3 Palmitic Acid (from sn-3) Products->PalmiticAcid3 OMG 2-Oleoylglycerol (2-OG) Products->OMG MixedMicelles Mixed Micelles (with Bile Salts) PalmiticAcid1->MixedMicelles PalmiticAcid3->MixedMicelles OMG->MixedMicelles Enterocyte Enterocyte Absorption MixedMicelles->Enterocyte

Figure 1: Digestion of 1,3-Dipalmitoyl-2-oleoylglycerol (POP) in the small intestine.
Experimental Protocol: In Vitro Digestion of Diacylglycerol-Rich Oils

This protocol provides a general framework for simulating the intestinal digestion of lipids.[5][6][7]

Materials:

  • Diacylglycerol-rich oil sample

  • Simulated gastric fluid (SGF) with pepsin

  • Simulated intestinal fluid (SIF) with pancreatin (B1164899) and bile salts

  • pH-stat apparatus

  • NaOH solution (e.g., 0.1 M) for titration

  • Water bath or incubator at 37°C

Procedure:

  • Gastric Phase:

    • Emulsify the oil sample in SGF.

    • Incubate at 37°C with gentle agitation for a specified time (e.g., 30-60 minutes) to simulate gastric digestion.

  • Intestinal Phase:

    • Transfer the gastric chyme to a reaction vessel containing SIF.

    • Initiate the reaction by adding pancreatin solution.

    • Maintain the pH at a constant level (e.g., 7.0) using the pH-stat by titrating with NaOH solution. The volume of NaOH consumed is proportional to the amount of free fatty acids released.

    • Incubate at 37°C with continuous stirring for the desired duration (e.g., 2 hours).

  • Analysis:

    • Aliquots can be taken at different time points to analyze the composition of the digestion products (free fatty acids, monoacylglycerols, diacylglycerols, and remaining triacylglycerols) using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Intracellular Metabolism of 1,3-Dipalmitin and its Derivatives

Following absorption into the enterocytes, the metabolic fate of the hydrolysis products of 1,3-dipalmitin-containing lipids is crucial. The absorbed 2-monoacylglycerols and free fatty acids are re-esterified to form triacylglycerols (TAGs) via the monoacylglycerol pathway. These newly synthesized TAGs are then incorporated into chylomicrons, which are secreted into the lymphatic system and eventually enter the bloodstream.

Within peripheral cells, such as hepatocytes and adipocytes, TAGs are hydrolyzed by lipoprotein lipase (LPL) and hormone-sensitive lipase (HSL) to release fatty acids and glycerol.[8][9][10][11] The resulting 1,3-dipalmitin can then enter several metabolic pathways:

  • Re-esterification into Triacylglycerols: 1,3-Dipalmitin can be acylated by diacylglycerol acyltransferase (DGAT) enzymes to form tripalmitin, which is then stored in lipid droplets.[12][13][14][15][16]

  • Conversion to Phospholipids (B1166683): 1,3-Dipalmitin can be phosphorylated by a diacylglycerol kinase (DGK) to yield phosphatidic acid, a precursor for the synthesis of various phospholipids that are essential components of cellular membranes.[10][17]

  • Hydrolysis and Fatty Acid Release: Intracellular lipases can hydrolyze 1,3-dipalmitin to release palmitic acid, which can then be utilized for energy production via β-oxidation or enter other metabolic pathways.[18][19]

Signaling_Pathways cluster_PKC PKC Pathway cluster_DGK DGK Pathway 1,3-Dipalmitin_PKC 1,3-Dipalmitin PKC Protein Kinase C (PKC) 1,3-Dipalmitin_PKC->PKC Downstream_PKC Downstream Cellular Responses PKC->Downstream_PKC 1,3-Dipalmitin_DGK 1,3-Dipalmitin DGK Diacylglycerol Kinase (DGK) 1,3-Dipalmitin_DGK->DGK PA Phosphatidic Acid DGK->PA Downstream_PA Downstream Signaling PA->Downstream_PA

References

A Technical Guide to 1,3-Dipalmitin-D62 for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and technical application of 1,3-Dipalmitin-D62, a deuterated lipid standard essential for cutting-edge research in lipidomics, metabolic flux analysis, and drug development. This document outlines the compound's specifications from a key commercial supplier, a detailed experimental protocol for its use as an internal standard in mass spectrometry-based lipid analysis, and visualizations of the experimental workflow and relevant biological pathways.

Commercial Sourcing of this compound

The acquisition of high-purity, isotopically labeled standards is a critical first step for any quantitative analysis. This compound is a specialized chemical, and its availability is primarily through vendors catering to the research and pharmaceutical sectors. MedChemExpress is a notable commercial supplier for this compound.

Table 1: Commercial Supplier and Product Specifications for this compound

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesNotes
MedChemExpressThis compoundHY-128792S≥98.0%1 mg, 5 mgAlso referred to as Glyceryl 1,3-dipalmitate-d6. Intended for use as a tracer or internal standard for NMR, GC-MS, or LC-MS.[1]
LarodanCustom Synthesis->99% (Typical)CustomOffers custom synthesis of complex and novel lipids, including stable isotope-labeled compounds.[2][3][4][5][6]

Experimental Protocol: Quantification of Diacylglycerols using this compound as an Internal Standard

The following protocol is a representative example of how this compound can be employed as an internal standard for the accurate quantification of diacylglycerol (DAG) species in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established lipidomics workflows.[7]

Materials and Reagents
  • Biological sample (e.g., cell culture, tissue homogenate)

  • This compound internal standard solution (of known concentration)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Ammonium (B1175870) acetate

  • Mobile Phase A: Acetonitrile:Water:Isopropanol (30:40:30, v/v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile:Water:Isopropanol (10:5:85, v/v/v) with 10 mM ammonium formate and 0.1% formic acid

Sample Preparation and Lipid Extraction
  • To a known amount of the biological sample (e.g., 1 million cells or 10 mg of tissue), add a precise volume of the this compound internal standard solution.

  • Perform a lipid extraction using a modified Bligh-Dyer method. Add chloroform and methanol to the sample to create a single-phase system and vortex thoroughly.

  • Add chloroform and water to induce phase separation.

  • Centrifuge the sample to pellet any solid debris and clearly separate the aqueous and organic phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column suitable for lipid analysis.

    • Inject the reconstituted lipid extract onto the column.

    • Employ a gradient elution using Mobile Phase A and Mobile Phase B to separate the different lipid species. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of the more non-polar Mobile Phase B to elute the triacylglycerols and other neutral lipids.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive ion mode.

    • Use electrospray ionization (ESI) as the ion source.

    • For quantification, use Multiple Reaction Monitoring (MRM) or a neutral loss scan. The ammonium adducts of diacylglycerols are often monitored.

    • MRM Transitions:

      • For this compound, the precursor ion would be the [M+NH4]+ ion, and the product ion would correspond to the neutral loss of one of the deuterated palmitic acid chains.

      • Set up similar transitions for the endogenous diacylglycerol species to be quantified.

    • A neutral loss scan can be used to detect all diacylglycerols in the sample by scanning for the loss of a specific fatty acyl group.

Data Analysis and Quantification
  • Integrate the peak areas for the endogenous diacylglycerol species and the this compound internal standard from the extracted ion chromatograms.

  • Calculate the response ratio by dividing the peak area of the endogenous lipid by the peak area of the internal standard.

  • Create a calibration curve using known concentrations of non-deuterated 1,3-dipalmitin (B116919) standards spiked with the same amount of the D62 internal standard.

  • Determine the concentration of the endogenous diacylglycerols in the sample by comparing their response ratios to the calibration curve.

Visualizing the Experimental Workflow and Biological Context

To further clarify the experimental process and the biological relevance of 1,3-dipalmitin, the following diagrams have been generated using the Graphviz DOT language.

G cluster_sample_prep Sample Preparation & Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Cells or Tissue) add_is Spike with This compound Internal Standard sample->add_is extraction Bligh-Dyer Lipid Extraction (Chloroform/Methanol) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (Positive ESI, MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Response Ratios integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for lipid quantification.

G cluster_synthesis Glycerolipid Synthesis cluster_signaling Signaling Role cluster_isomerization Isomerization G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG 1,2-Diacylglycerol (e.g., 1,2-Dipalmitin) PA->DAG Phosphatase TAG Triacylglycerol DAG->TAG DGAT PKC Protein Kinase C (Activated) DAG->PKC Activates DAG_13 1,3-Diacylglycerol (1,3-Dipalmitin) DAG->DAG_13 Isomerase PLC Phospholipase C PIP2 PIP2 PIP2:e->DAG:w PLC IP3 IP3 PIP2->IP3

Caption: Diacylglycerol metabolism and signaling pathways.

This guide serves as a foundational resource for researchers integrating this compound into their experimental designs. For specific applications, further optimization of the described protocol may be necessary.

References

Stability and Storage of 1,3-Dipalmitin-D62: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Dipalmitin-D62. The information herein is crucial for maintaining the integrity of this stable isotope-labeled compound, ensuring the accuracy and reproducibility of research findings. This document details potential degradation pathways, analytical methodologies for stability assessment, and visual representations of relevant biological signaling pathways.

Physicochemical Properties and Storage Conditions

This compound is a deuterated form of 1,3-Dipalmitin, a diacylglycerol. The stability of this compound is critical for its use as an internal standard or tracer in various analytical applications. Proper storage is paramount to prevent degradation.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Precautions
Solid-20°CLong-termProtect from light.
In Solvent-80°CUp to 6 monthsProtect from light; use appropriate inert solvent.
In Solvent-20°CUp to 1 monthProtect from light; use appropriate inert solvent.

Data compiled from supplier recommendations.

Potential Degradation Pathways

Diacylglycerols like 1,3-Dipalmitin are susceptible to two primary degradation pathways: hydrolysis and oxidation. The deuteration in this compound is on the fatty acid chains and is not expected to significantly alter these fundamental degradation routes.

Hydrolysis

The ester linkages in this compound can be hydrolyzed, leading to the formation of palmitic acid-D31 and monopalmitin-D31, and eventually glycerol. This process can be catalyzed by acids, bases, or enzymes (lipases).

Oxidation

While palmitic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, oxidation can still occur under harsh conditions, particularly at the glyceride backbone. This can lead to the formation of various oxidative byproducts.

Stability Assessment: Forced Degradation Studies

Table 2: Hypothetical Forced Degradation Study Design for this compound

Stress ConditionReagent/ConditionDurationExpected Degradation Products
Acid Hydrolysis0.1 M HCl24 - 48 hoursPalmitic acid-D31, 1- and 2-Monopalmitin-D31, Glycerol
Base Hydrolysis0.1 M NaOH24 - 48 hoursPalmitic acid-D31 (as salt), 1- and 2-Monopalmitin-D31, Glycerol
Oxidation3% H₂O₂24 - 48 hoursOxidized glyceride species, aldehydes, ketones
Thermal60°C7 daysPotential for hydrolysis and oxidation products
PhotolyticICH Q1B conditions7 daysPotential for oxidative degradation

Experimental Protocols

Protocol for a Stability-Indicating HPLC-ELSD Method

This protocol describes a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with an Evaporative Light Scattering Detector (ELSD) for the analysis of this compound and its potential degradation products.

Objective: To separate and quantify this compound from its potential degradation products generated during forced degradation studies.

Materials:

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of n-hexane and isopropanol or a mixture of acetonitrile and dichloromethane.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 10-20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 30-40°C

    • Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform (B151607) or a mixture of mobile phase components). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dilute the stressed samples with a suitable solvent to a concentration within the linear range of the assay.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and any degradation products by comparing their retention times with the reference standard and unstressed sample. The peak area from the ELSD is used for quantification.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[3][4]

Visualization of Relevant Signaling Pathways

1,3-Dipalmitin, as a diacylglycerol (DAG), is a crucial second messenger in various cellular signaling pathways. A primary mechanism of DAG action is the activation of Protein Kinase C (PKC).

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 3. Hydrolyzes DAG 1,3-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 6. Recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active 7. Activation Downstream Downstream Cellular Responses PKC_active->Downstream 8. Phosphorylates substrates Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC 2. Activates Ligand Ligand Ligand->Receptor 1. Activation ER Endoplasmic Reticulum IP3->ER 4. Binds to Ca Ca²⁺ ER->Ca 5. Releases Ca->PKC_inactive Stability_Workflow start Start: this compound Sample forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation Subject to stress sample_analysis Analyze Stressed Samples forced_degradation->sample_analysis analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC-ELSD) analytical_method->sample_analysis degradation_profile Identify Degradation Products & Determine Degradation Pathways sample_analysis->degradation_profile kinetics Determine Degradation Kinetics sample_analysis->kinetics stability_report Generate Stability Report & Recommend Storage Conditions degradation_profile->stability_report kinetics->stability_report end End stability_report->end

References

The Natural Occurrence of 1,3-Dipalmitin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitin (B116919), a diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at positions 1 and 3, is a naturally occurring lipid molecule found across various biological systems. While not as abundant as its triacylglycerol (TAG) counterparts, 1,3-dipalmitin and other DAGs play crucial roles as intermediates in lipid metabolism and as signaling molecules. This technical guide provides a comprehensive overview of the natural occurrence of 1,3-dipalmitin, its biosynthesis, and the analytical methodologies used for its study. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the physiological and pathological significance of this specific diacylglycerol isomer.

Data Presentation: Natural Occurrence of 1,3-Dipalmitin

The quantitative data on the natural occurrence of 1,3-dipalmitin is sparse in publicly available literature. While its presence has been reported in various organisms, precise concentration levels are often not specified. The following tables summarize the available information.

Table 1: Occurrence of 1,3-Dipalmitin in Plants

Plant SpeciesCommon NameTissue/FractionConcentrationReference
Triticum aestivumCommon WheatLeavesPresence reported, but not quantified.[1][2][1][2]
Sciadopitys verticillataJapanese Umbrella-PineNot specifiedPresence reported, but not quantified.[2]
Sauromatum giganteumVoodoo LilyNot specifiedPresence reported, but not quantified.
Cocoa Butter (Theobroma cacao)Cocoa BeanFat FractionMinor Species (up to 7% of total SUS-type TAGs, which includes PLP)
Various Vegetable Oils-OilPresent as a glycidol (B123203) fatty acid ester.

Table 2: Occurrence of 1,3-Dipalmitin in Animals

Animal SpeciesTissue/FractionConcentrationReference
HumanAdipose TissuePresence expected as an intermediate in lipid metabolism, but specific concentration of 1,3-dipalmitin is not readily available.
HumanMilkNot typically reported as a major component; focus is often on triacylglycerols like 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO).
Mammals (General)Skeletal Muscle, LiverDiacylglycerols, in general, are important signaling molecules in these tissues, particularly in the context of insulin (B600854) resistance.

Table 3: Occurrence of 1,3-Dipalmitin in Microorganisms

MicroorganismSpecies/StrainConditionsConcentrationReference
Data Not Available----

Signaling and Metabolic Pathways

1,3-Dipalmitin, as a diacylglycerol, is a key intermediate in the biosynthesis of triacylglycerols and phospholipids. It also functions as a second messenger in various cellular signaling pathways.

Biosynthesis of Diacylglycerols in Plants (Kennedy Pathway)

The de novo synthesis of diacylglycerols in plants primarily occurs via the Kennedy pathway. This pathway involves the sequential acylation of glycerol-3-phosphate.

Kennedy_Pathway cluster_kennedy Kennedy Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT (Acyl-CoA) PA Phosphatidic Acid LPA->PA LPAT (Acyl-CoA) DAG Diacylglycerol (e.g., 1,3-Dipalmitin) PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT (Acyl-CoA) PC Phosphatidylcholine DAG->PC CPT AcylCoA Acyl-CoA Pool AcylCoA->G3P AcylCoA->LPA AcylCoA->DAG

Caption: De novo diacylglycerol biosynthesis in plants via the Kennedy pathway.

Diacylglycerol Signaling Pathway in Animal Cells

In animal cells, diacylglycerols are crucial second messengers that can be generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). DAG activates protein kinase C (PKC), which in turn phosphorylates downstream targets, influencing a wide range of cellular processes, including insulin signaling.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor (e.g., GPCR, RTK) PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., 1,3-Dipalmitin) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates Insulin_Resistance Impaired Insulin Signaling PKC->Insulin_Resistance IP3R IP3 Receptor IP3->IP3R Ca2 Ca²⁺ Ca2->PKC co-activates ER ER IP3R->Ca2 releases Agonist Agonist Agonist->Receptor

Caption: Diacylglycerol-mediated signaling pathway in animal cells.

Experimental Protocols

Accurate quantification of 1,3-dipalmitin in biological matrices requires robust and validated analytical methods. The following sections outline key experimental protocols for the extraction and analysis of diacylglycerols.

Lipid Extraction from Plant Tissues (e.g., Leaves)

This protocol is adapted for the extraction of lipids, including diacylglycerols, from plant tissues, minimizing enzymatic degradation.

Materials:

  • Fresh plant tissue

  • Isopropanol (B130326) with 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform (B151607)

  • Methanol

  • 1 M Potassium Chloride (KCl)

  • Deionized water

  • Glass tubes with Teflon-lined screw caps

  • Homogenizer or mortar and pestle

  • Heating block

  • Centrifuge

Procedure:

  • Immediately after harvesting, immerse a known weight of fresh plant tissue (e.g., 1-2 g) into a pre-heated (75°C) glass tube containing 3 mL of isopropanol with 0.01% BHT to inactivate lipases.

  • Incubate at 75°C for 15 minutes.

  • Cool the sample to room temperature. Add 1.5 mL of chloroform and 0.6 mL of water.

  • Homogenize the tissue thoroughly using a homogenizer or by grinding with a mortar and pestle.

  • Transfer the homogenate to a clean glass tube. Add 4 mL of a chloroform:methanol (2:1, v/v) solution containing 0.01% BHT.

  • Agitate the mixture at room temperature for 1 hour.

  • Centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

  • To remove non-lipid contaminants, wash the lipid extract by adding 1 mL of 1 M KCl. Vortex briefly and centrifuge at 1000 x g for 5 minutes. Discard the upper aqueous phase.

  • Repeat the wash step with 2 mL of deionized water.

  • Dry the final lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for subsequent analysis.

Lipid Extraction from Animal Tissues (Folch Method)

The Folch method is a classic and widely used protocol for the total lipid extraction from animal tissues.

Materials:

  • Animal tissue (e.g., adipose, liver)

  • Chloroform

  • Methanol

  • 0.9% Sodium Chloride (NaCl) solution

  • Homogenizer

  • Centrifuge

  • Glassware

Procedure:

  • Weigh a portion of the frozen tissue (e.g., 100 mg) and place it in a glass homogenizer tube.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., 2 mL for 100 mg of tissue).

  • Homogenize the tissue until a uniform suspension is obtained.

  • Filter the homogenate through a solvent-resistant filter (e.g., Whatman No. 1) to remove solid debris.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtered extract (e.g., 0.4 mL for 2 mL of extract).

  • Vortex the mixture vigorously for 30 seconds and then centrifuge at 500 x g for 10 minutes to facilitate phase separation.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper aqueous phase by aspiration.

  • Collect the lower organic phase, which contains the total lipid extract.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for analysis.

Quantification of 1,3-Dipalmitin by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of individual lipid species, including diacylglycerols, after derivatization.

1. Derivatization of Diacylglycerols:

  • To increase volatility and improve chromatographic separation, the hydroxyl group of diacylglycerols must be derivatized, typically by silylation.

  • Procedure:

    • To the dried lipid extract, add 100 µL of a silylating agent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode at a temperature of 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: Increase to 250°C at 15°C/minute.

    • Ramp 2: Increase to 340°C at 5°C/minute, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-700.

    • Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity, monitoring characteristic fragment ions of the derivatized 1,3-dipalmitin.

3. Quantification:

  • Quantification is achieved by creating a calibration curve using a certified standard of 1,3-dipalmitin.

  • An internal standard (e.g., a deuterated diacylglycerol or a diacylglycerol with an odd-chain fatty acid) should be added to the sample prior to extraction to correct for variations in extraction efficiency and instrument response.

Experimental Workflow for 1,3-Dipalmitin Analysis

Experimental_Workflow Sample Biological Sample (Plant or Animal Tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Quantification against Standards) GCMS->Data Result Concentration of 1,3-Dipalmitin Data->Result

Caption: A typical experimental workflow for the quantification of 1,3-dipalmitin.

Conclusion

1,3-Dipalmitin is a naturally occurring diacylglycerol that serves as a metabolic intermediate and a signaling molecule in a variety of organisms. While its widespread presence is acknowledged, detailed quantitative data across different species and tissues remain limited, highlighting an area for future research. The provided experimental protocols for extraction and GC-MS analysis offer a robust framework for scientists to accurately quantify 1,3-dipalmitin and other diacylglycerols in biological samples. Understanding the biosynthesis and signaling pathways involving 1,3-dipalmitin is crucial for elucidating its role in both normal physiology and in the pathology of diseases such as metabolic syndrome and cancer, offering potential targets for drug development.

References

Navigating the Nuances of Isotopic Purity: A Technical Guide to Commercially Available 1,3-Dipalmitin-D62

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise isotopic enrichment of deuterated standards is a critical parameter ensuring data accuracy and experimental reproducibility. This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available 1,3-Dipalmitin-D62, including the analytical methodologies used for its determination.

While specific isotopic purity values are lot-dependent and must be obtained from the supplier-specific Certificate of Analysis (CoA), this guide outlines the common techniques employed to quantify the isotopic distribution of this essential lipid standard. Understanding these methods empowers researchers to critically evaluate the quality of the standards they use and to implement verification protocols within their own laboratories.

Isotopic Purity of this compound: A Summary

Deuterated 1,3-Dipalmitin (this compound) is a vital internal standard for mass spectrometry-based quantitative analysis of lipids. Its efficacy hinges on a high degree of isotopic enrichment, which minimizes interference from the naturally occurring isotopes of its non-deuterated counterpart. Commercially available this compound is synthesized to have the 62 hydrogen atoms of the two palmitoyl (B13399708) chains replaced with deuterium (B1214612).

The isotopic purity of a given lot of this compound is typically reported on its Certificate of Analysis. This document will detail the percentage of the desired D62 isotopologue relative to other isotopologues (e.g., D61, D60, etc.). While specific values vary between manufacturers and batches, high-quality standards generally exhibit an isotopic purity of 98% or greater for the specified deuterated species.

For illustrative purposes, the following table summarizes the kind of quantitative data a researcher might expect to find on a Certificate of Analysis for this compound.

ParameterTypical SpecificationAnalytical Method(s)
Chemical Purity >98%HPLC, GC-FID
Isotopic Purity (D62) ≥98%Mass Spectrometry (GC-MS or LC-MS)
Isotopic Distribution D62, D61, D60...Mass Spectrometry
Chemical Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry-Based Methods

Mass spectrometry is the most direct and widely used technique for quantifying isotopic enrichment. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

1. Sample Preparation:

  • Transesterification: To make the lipid amenable to GC analysis, this compound is often transesterified to its fatty acid methyl ester (FAME) components, in this case, palmitic acid-D62 methyl ester. This is typically achieved by reacting the lipid with a reagent such as boron trifluoride in methanol (B129727) (BF₃/MeOH).

  • Extraction: The resulting FAMEs are then extracted from the reaction mixture using an organic solvent like hexane.

  • For LC-MS: The intact this compound can often be analyzed directly after dissolution in a suitable solvent.

2. Chromatographic Separation:

  • GC-MS: The extracted FAMEs are injected into a gas chromatograph, where they are separated based on their volatility and interaction with the GC column. This step ensures that the palmitic acid-D62 methyl ester is isolated from any potential impurities before it enters the mass spectrometer.

  • LC-MS: For intact lipid analysis, the dissolved this compound is separated using a liquid chromatograph, typically with a reverse-phase column.

3. Mass Spectrometric Analysis:

  • The separated molecules are ionized (e.g., by electron ionization in GC-MS or electrospray ionization in LC-MS) and their mass-to-charge ratio (m/z) is measured.

  • By analyzing the ion chromatogram, the relative abundances of the different isotopologues (D62, D61, D60, etc.) can be determined. The isotopic purity is calculated from the ratio of the peak area of the desired D62 isotopologue to the sum of the peak areas of all isotopologues.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the structural integrity of the molecule and can also be used to estimate isotopic purity.

1. Sample Preparation:

  • A small amount of the this compound is dissolved in a deuterated solvent (e.g., chloroform-d).

2. NMR Analysis:

  • ¹H-NMR (Proton NMR): In a fully deuterated compound, the proton signals should be absent or significantly diminished. The presence of residual proton signals can indicate incomplete deuteration. By comparing the integral of the residual proton signals to that of a known internal standard, the degree of deuteration can be estimated.

  • ²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that can confirm the positions of deuteration and assess the overall isotopic enrichment.

  • ¹³C-NMR (Carbon-13 NMR): The coupling patterns between carbon and deuterium atoms can also provide information about the extent and location of deuteration.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for determining the isotopic purity of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Dipalmitin This compound Transesterification Transesterification (BF3/MeOH) Dipalmitin->Transesterification FAMEs Palmitic Acid-D62 Methyl Esters Transesterification->FAMEs Extraction Liquid-Liquid Extraction (Hexane) FAMEs->Extraction ExtractedFAMEs Extracted FAMEs Extraction->ExtractedFAMEs GC Gas Chromatography ExtractedFAMEs->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data Purity Isotopic Purity Report Data->Purity

Caption: Workflow for Isotopic Purity Determination by GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Dipalmitin This compound Dissolution Dissolution in Deuterated Solvent Dipalmitin->Dissolution Sample NMR Sample Dissolution->Sample NMR NMR Spectrometer Sample->NMR Acquisition ¹H, ²H, ¹³C Spectra Acquisition NMR->Acquisition Purity Structural Confirmation & Purity Estimation Acquisition->Purity

Caption: Workflow for Isotopic Purity Estimation by NMR.

References

An In-depth Technical Guide to Deuterated Lipid Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of deuterated lipid tracers in metabolic research. These stable isotope-labeled molecules are invaluable tools for elucidating the complex dynamics of lipid metabolism in vivo. By replacing hydrogen atoms with deuterium (B1214612), researchers can safely trace the metabolic fate of lipids, providing critical insights into biosynthetic pathways, turnover rates, and the impact of therapeutic interventions. This document details the core principles, experimental methodologies, quantitative data analysis, and visualization of key metabolic pathways involved in lipid research.

Core Concepts of Deuterated Lipid Tracing

Deuterated lipids are structurally and functionally analogous to their endogenous counterparts, allowing them to be processed through the same metabolic pathways. The key difference lies in the increased mass of deuterium, which enables their detection and quantification using mass spectrometry-based techniques. This allows for the precise tracking of their incorporation into complex lipids, their catabolism through processes like beta-oxidation, and their role in signaling pathways. The use of deuterated tracers avoids the safety and disposal concerns associated with radioactive isotopes.

Experimental Protocols

The successful implementation of deuterated lipid tracer studies hinges on meticulous experimental design and execution. The following protocols provide a generalized framework for in vivo studies using either deuterated water (D₂O) to measure de novo lipogenesis or administering specific deuterated fatty acids to trace their metabolic fate.

Protocol 1: In Vivo De Novo Lipogenesis Measurement Using Deuterated Water (D₂O)

This protocol is designed to quantify the rate of newly synthesized fatty acids from various precursors.

  • Tracer Administration:

    • For murine models, administer a single intraperitoneal (IP) injection of 99% D₂O in saline (20 µL per gram of body weight) to rapidly enrich the body water pool.[1]

    • Maintain body water enrichment by providing 4-8% D₂O in the drinking water ad libitum for the duration of the experiment (typically ranging from days to weeks).[1][2]

    • For human studies, an oral dose of D₂O (e.g., 3 g/kg of body water) is often given in divided doses with meals to achieve a target body water enrichment of approximately 0.45%.[3][4]

  • Sample Collection:

    • Collect blood samples periodically via tail vein, saphenous vein, or terminal cardiac puncture.

    • Collect tissue samples (e.g., liver, adipose tissue) at the end of the study.

    • Immediately process blood to separate plasma and red blood cells. All samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

  • Sample Preparation for GC-MS Analysis:

    • Lipid Extraction: Homogenize tissues or use plasma samples directly. Extract total lipids using a chloroform:methanol (2:1, v/v) solution.[5]

    • Saponification: Hydrolyze the lipid extract to release free fatty acids by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) and heating.

    • Derivatization: Convert fatty acids to their more volatile fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent such as boron trifluoride (BF₃) in methanol.[5]

    • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane (B92381) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared FAMEs onto a gas chromatograph equipped with a suitable capillary column to separate individual fatty acids.

    • Use a mass spectrometer to detect the mass-to-charge ratio of the eluting FAMEs. The incorporation of deuterium will result in a mass shift that can be quantified.[2]

  • Data Analysis and Calculation of Fractional Synthesis Rate (FSR):

    • Determine the deuterium enrichment in the body water pool from plasma or urine samples.

    • Measure the deuterium enrichment in the newly synthesized fatty acids (e.g., palmitate).

    • Calculate the Fractional Synthesis Rate (FSR) using the following formula[2][6]: FSR (%/day) = (Enrichment of Lipid / (Enrichment of Body Water * N)) * 100 Where 'N' is the number of exchangeable hydrogens in the lipid molecule.[2][7]

Protocol 2: Tracing the Metabolic Fate of a Specific Deuterated Fatty Acid

This protocol is used to follow the absorption, distribution, and incorporation of a particular fatty acid into complex lipids.

  • Tracer Administration:

    • Prepare a dosing solution of the deuterated fatty acid (e.g., D-linoleic acid) in a suitable vehicle like corn oil. A typical dose for a mouse model is 150 mg/kg of body weight.[8]

    • Administer the solution orally via gavage to fasted animals (4-6 hours) to ensure consistent absorption.[8]

  • Sample Collection:

    • Collect blood and tissue samples at various time points after administration (e.g., 2, 4, 8, 24 hours) to track the dynamic changes in lipid metabolism.

    • Process and store samples as described in Protocol 1.

  • Sample Preparation for LC-MS/MS Analysis:

    • Lipid Extraction: Perform a lipid extraction from plasma or homogenized tissues using a suitable method, such as the Bligh-Dyer or Folch extraction.

    • Internal Standards: Add a cocktail of deuterated internal standards for various lipid classes to the sample prior to extraction to correct for sample loss and ionization suppression.[9]

  • LC-MS/MS Analysis:

    • Use a liquid chromatography system with a C18 or C30 reverse-phase column to separate the different lipid classes.[10]

    • Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) to identify and quantify the deuterated lipid species.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of specific deuterated lipids.

  • Data Analysis:

    • Identify and quantify the deuterated fatty acid and its metabolites in different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters).

    • Determine the tissue distribution of the deuterated lipid over time.

    • Calculate the rate of incorporation of the deuterated fatty acid into complex lipids.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from studies using deuterated lipid tracers.

Table 1: Fractional Synthesis Rates (FSR) of Fatty Acids and Cholesterol. This table illustrates the percentage of the lipid pool that is newly synthesized over a specific period, as measured by D₂O incorporation.

LipidTissue/Cell LineFSR (%)Study DurationReference
PalmitateHep G2 cells77Not Specified[7]
StearateHep G2 cells65Not Specified[7]
CholesterolHep G2 cellsNot ReportedNot Specified[7]
PalmitateMCA sarcoma cells70Not Specified[7]
StearateMCA sarcoma cells35Not Specified[7]
CholesterolMCA sarcoma cells70Not Specified[7]

Table 2: Cholesterol Absorption Measured by Deuterated Tracers. This table shows the percentage of dietary cholesterol absorbed in different subjects, comparing radioactive and stable isotope methods.[11]

SubjectCholesterol Absorption (%) (Stable Isotope Method)Cholesterol Absorption (%) (Radioactive Method)
Monkey 16062
Monkey 25859
Monkey 37369
Monkey 44951
Monkey 55557
Monkey 66566
Mean 60 62

Table 3: Turnover Rates of Various Lipid Classes in HeLa Cells. This table presents the turnover rate constants for different lipid subclasses measured using 5% ²H₂O labeling.[12]

Lipid SubclassNumber of Lipids MeasuredTurnover Rate Range (1/hour)
Phosphatidylcholine (PC)350.01 - 0.1
Phosphatidylethanolamine (PE)200.02 - 0.15
Phosphatidylserine (PS)100.01 - 0.08
Phosphatidylinositol (PI)120.03 - 0.2
Triglyceride (TG)210.05 - 0.3

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to deuterated lipid tracer studies.

Signaling Pathways

De_Novo_Lipogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate (Mitochondria) Pyruvate->Citrate_mito Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACL MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acids (e.g., Palmitate) MalonylCoA->FattyAcids FASN Triglycerides Triglycerides FattyAcids->Triglycerides VLDL VLDL Triglycerides->VLDL Secretion ACL ACL ACC ACC FASN FASN

Caption: De Novo Lipogenesis Pathway.

Lipid_Peroxidation PUFA Polyunsaturated Fatty Acid (PUFA-H) Lipid_Radical Lipid Radical (PUFA•) PUFA->Lipid_Radical Initiation (ROS abstracts H) Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) Lipid_Radical->Peroxyl_Radical Propagation (+ O₂) Lipid_Peroxide Lipid Peroxide (PUFA-OOH) Peroxyl_Radical->Lipid_Peroxide Propagation (abstracts H from another PUFA) Stable_Product Stable Product Peroxyl_Radical->Stable_Product Termination (Antioxidants) inv1 Lipid_Peroxide->inv1 Cell Damage DPUFA Deuterated PUFA (PUFA-D) inv2 DPUFA->inv2 Inhibition of Initiation

Caption: Lipid Peroxidation Pathway.

Experimental and Logical Workflows

Experimental_Workflow Tracer_Admin Tracer Administration (e.g., D₂O or D-Fatty Acid) Sample_Collection Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Lipid_Extraction->MS_Analysis Derivatization->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Quantification Quantification of Deuterium Incorporation Data_Analysis->Quantification Metabolic_Modeling Metabolic Modeling (Flux, Turnover) Quantification->Metabolic_Modeling

Caption: General Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dipalmitin-D62 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipids is paramount in various fields, including disease biomarker discovery, drug development, and metabolic research. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for lipid analysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS-based quantification can be affected by several factors, including sample loss during preparation, matrix effects, and variations in instrument response. The use of a stable isotope-labeled internal standard (IS) is a widely accepted strategy to correct for these variations and ensure reliable quantification.[1][2][3]

1,3-Dipalmitin-D62 is a deuterated form of 1,3-dipalmitin, a diacylglycerol (DAG). Its chemical structure is nearly identical to its endogenous counterpart, but its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, it experiences the same processing as the analyte of interest. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing for any variations. This application note provides detailed protocols and data for the use of this compound as an internal standard for the quantitative analysis of diacylglycerols by LC-MS.

Key Applications

  • Lipidomics Research: Accurate quantification of diacylglycerol species in complex biological matrices to study lipid metabolism and its dysregulation in diseases.

  • Drug Development: Assessing the effect of drug candidates on lipid signaling pathways involving diacylglycerols.

  • Biomarker Discovery: Identifying and validating diacylglycerol-based biomarkers for various pathological conditions.

  • Clinical Diagnostics: Development of robust quantitative assays for diacylglycerols in clinical samples.

Experimental Protocols

Preparation of this compound Internal Standard Stock and Working Solutions

Materials:

  • This compound (purity >99%)

  • LC-MS grade methanol (B129727)

  • LC-MS grade chloroform

  • Amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of this compound into a clean amber glass vial.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the vial.

    • Vortex thoroughly until the standard is completely dissolved.

    • Store the stock solution at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Allow the stock solution to warm to room temperature.

    • Pipette 10 µL of the 1 mg/mL stock solution into a new amber glass vial.

    • Add 990 µL of methanol to the vial.

    • Vortex to ensure thorough mixing.

    • Prepare fresh working solutions daily.

Sample Preparation: Lipid Extraction from Plasma/Serum

This protocol is based on the widely used Folch or Bligh & Dyer methods for lipid extraction.

Materials:

  • Plasma or serum samples

  • This compound working solution (10 µg/mL)

  • LC-MS grade chloroform

  • LC-MS grade methanol

  • LC-MS grade water

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Glass centrifuge tubes

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.

  • Spike the sample with a known amount of the this compound working solution (e.g., 10 µL of 10 µg/mL solution). The final concentration of the internal standard should be within the linear range of the assay.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex vigorously for 2 minutes at 4°C.

  • Add 200 µL of LC-MS grade water and vortex for another minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in an appropriate volume of the LC-MS mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water, 2:1:1, v/v/v) for analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

LC Parameters (Example):

ParameterValue
ColumnC18 Reversed-Phase (e.g., Waters ACQUITY UPLC BEH C18)
Column Temperature55°C
Mobile Phase AAcetonitrile/Water (60:40) with 10 mM Ammonium Formate
Mobile Phase BIsopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution
0.0-2.0 min30% B
2.0-2.5 min30-48% B
2.5-12.0 min48-82% B
12.0-12.5 min82-99% B
12.5-13.5 min99% B
13.5-14.0 min99-30% B
14.0-15.0 min30% B (Re-equilibration)

MS/MS Parameters (Example for 1,3-Dipalmitin):

The following parameters should be optimized for the specific instrument used.

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
1,3-Dipalmitin (Analyte)Precursor Ion (m/z) -> Product Ion (m/z)
(e.g., [M+NH4]+)586.5 -> 313.3
This compound (IS)Precursor Ion (m/z) -> Product Ion (m/z)
(e.g., [M+D+NH4]+)648.9 -> 355.5

Quantitative Data

The following tables represent typical validation data for a quantitative LC-MS/MS method for diacylglycerols using a deuterated internal standard like this compound.

Table 1: Calibration Curve Linearity for 1,3-Dipalmitin
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)
10.012 ± 0.001
50.058 ± 0.004
100.115 ± 0.009
500.582 ± 0.035
1001.165 ± 0.078
5005.831 ± 0.312
100011.598 ± 0.654
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18, 3 days)Accuracy (%)
Low (LQC)35.87.295.3
Medium (MQC)804.15.5102.1
High (HQC)8003.54.898.9
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low (LQC)392.598.2
High (HQC)80095.1101.5

Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerols are crucial second messengers in various cellular signaling pathways. A primary pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3) and DAG. DAG then activates protein kinase C (PKC), which phosphorylates downstream targets, leading to diverse cellular responses.

Diacylglycerol_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Targets PKC->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: A simplified diagram of the diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Diacylglycerol Quantification

The following diagram outlines the key steps in the quantitative analysis of diacylglycerols using this compound as an internal standard.

Experimental_Workflow Start Start: Biological Sample (Plasma/Serum/Tissue) Spike Spike with This compound IS Start->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Extract (Nitrogen Evaporation) Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis (Reversed-Phase C18, ESI+) Reconstitution->LCMS DataProcessing Data Processing: Peak Integration & Ratio Calculation (Analyte/IS) LCMS->DataProcessing Quantification Quantification (Using Calibration Curve) DataProcessing->Quantification End End: Quantitative Results Quantification->End

Caption: The experimental workflow for quantitative diacylglycerol analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of diacylglycerols in biological samples by LC-MS. Its chemical similarity to the endogenous analytes ensures that it effectively compensates for variations throughout the analytical process. The protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ultimately leading to higher quality and more reproducible quantitative lipidomics data.

References

Application Notes and Protocols for In Vivo Metabolic Tracer Studies Using 1,3-Dipalmitin-D62

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled tracers are invaluable tools for elucidating the complex dynamics of lipid metabolism in vivo.[1][2] 1,3-Dipalmitin-D62 is a deuterated diacylglycerol that serves as a powerful tracer to investigate the metabolic fate of dietary fatty acids, their absorption, distribution, and incorporation into various lipid pools within the body. The use of stable isotopes like deuterium (B1214612) (²H) offers a safe and effective alternative to radioactive tracers for metabolic research in both preclinical and clinical settings.[1] This document provides detailed protocols for the use of this compound in rodent models to trace the pathways of palmitic acid, a ubiquitous saturated fatty acid implicated in numerous physiological and pathophysiological processes.

The administration of this compound allows for the precise tracking of the D62-labeled palmitate moieties as they are processed in the gastrointestinal tract, absorbed by enterocytes, re-esterified into triglycerides, and transported via chylomicrons into the lymphatic system and subsequently into systemic circulation.[3] From there, the labeled fatty acids can be traced into various tissues, such as the liver, adipose tissue, and muscle, providing quantitative insights into fatty acid uptake, storage, and utilization. These studies are critical for understanding the mechanisms underlying metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

Objective: To prepare a stable lipid emulsion of this compound suitable for oral administration to mice.

Materials:

  • This compound

  • Corn oil (or other suitable lipid vehicle)

  • Tween 80 (or other suitable emulsifier)

  • Phosphate-buffered saline (PBS), sterile

  • Sonicator (probe or bath)

  • Sterile microcentrifuge tubes

Procedure:

  • Pre-warm the vehicle: Warm the corn oil to approximately 40-50°C to ensure the this compound dissolves completely.

  • Dissolve the tracer: Weigh the desired amount of this compound and dissolve it in the pre-warmed corn oil. A typical dose for a mouse study might range from 50 to 200 mg/kg body weight, depending on the experimental goals.

  • Prepare the emulsifier: Prepare a 5% (w/v) solution of Tween 80 in sterile PBS.

  • Create the emulsion: Add the Tween 80 solution to the oil mixture. The final concentration of Tween 80 in the emulsion should be around 1-2%.

  • Sonication: Sonicate the mixture until a homogenous, stable emulsion is formed. This can be done using a probe sonicator on ice to prevent overheating, or in a bath sonicator. The final emulsion should have a milky appearance with no visible oil droplets.

  • Quality control: Visually inspect the emulsion for stability before each use. If separation occurs, gently warm and vortex to re-emulsify.

In Vivo Administration of this compound by Oral Gavage

Objective: To administer the prepared this compound emulsion to mice.

Materials:

  • Prepared this compound emulsion

  • Mice (e.g., C57BL/6J, fasted for 4-6 hours)

  • Animal scale

  • Gavage needles (20-22 gauge, straight or curved with a ball tip)

  • 1 mL syringes

Procedure:

  • Animal preparation: Fast the mice for 4-6 hours prior to gavage to ensure gastric emptying and consistent absorption.[4]

  • Dosage calculation: Weigh each mouse and calculate the precise volume of the emulsion to be administered based on the desired dose (e.g., 10 mL/kg body weight is a common maximum volume for mice).[5]

  • Restraint: Properly restrain the mouse to immobilize its head and body.[6]

  • Gavage: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[6][7]

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the emulsion.[6]

  • Post-gavage monitoring: Return the animal to its cage and monitor for any signs of distress or complications for at least 10-15 minutes.[4][7]

Sample Collection

Objective: To collect blood and tissues at specified time points for lipid analysis.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools

  • Liquid nitrogen

  • Cryovials for tissue storage

Procedure:

  • Time points: Collect samples at various time points post-gavage (e.g., 0, 1, 2, 4, 6, 8 hours) to capture the dynamics of lipid absorption and distribution.

  • Blood collection: Anesthetize the mouse and collect blood via cardiac puncture or from the retro-orbital sinus. Place the blood in EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C.

  • Tissue collection: Immediately following blood collection, perfuse the animal with cold PBS to remove remaining blood from the tissues.

  • Dissection and snap-freezing: Dissect the tissues of interest (e.g., liver, adipose tissue, muscle, small intestine) and immediately snap-freeze them in liquid nitrogen.[8]

  • Storage: Store the frozen tissues at -80°C until lipid extraction.

Lipid Extraction from Plasma and Tissues

Objective: To extract total lipids from plasma and tissue samples for mass spectrometry analysis.

Materials:

  • Plasma or homogenized tissue

  • Chloroform (B151607)

  • Methanol (B129727)

  • Internal standards (e.g., deuterated lipid standards not present in the sample)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure (Folch Method): [8]

  • Homogenization (for tissues): Homogenize a known weight of frozen tissue (e.g., 50 mg) in a mixture of chloroform and methanol (2:1, v/v).[8][9]

  • Extraction: For plasma, add a known volume (e.g., 50 µL) to a chloroform:methanol (2:1, v/v) solution. Add internal standards to all samples.

  • Phase separation: Vortex the mixture thoroughly and then add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the samples to clearly separate the organic (lower) and aqueous (upper) phases.

  • Lipid collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

Mass Spectrometry Analysis of D62-Labeled Lipids

Objective: To quantify the incorporation of D62-palmitate into various lipid species using LC-MS/MS.

Instrumentation:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Chromatographic separation: Separate the different lipid classes using a suitable LC column (e.g., C18).

  • Mass spectrometry detection: Use a targeted approach to detect and quantify the specific D62-labeled lipid species. This involves monitoring the precursor and product ions for both the labeled and unlabeled lipids of interest.

  • Data analysis: Calculate the enrichment of the D62 label in each lipid species by determining the ratio of the labeled to unlabeled lipid peak areas.

Data Presentation

Table 1: Experimental Parameters for this compound Tracer Study

Parameter Value
Tracer This compound
Animal Model C57BL/6J mice, male, 8-10 weeks old
Housing Conditions 12h light/dark cycle, ad libitum access to standard chow and water
Fasting Period 4-6 hours
Tracer Formulation 10% (w/v) in corn oil with 1% Tween 80
Administration Route Oral gavage
Dosage 100 mg/kg body weight
Gavage Volume 10 mL/kg
Blood Sampling Time Points 0, 1, 2, 4, 6, 8 hours post-gavage
Tissue Collection Time Point 8 hours post-gavage

| Tissues Collected | Liver, Epididymal White Adipose Tissue (eWAT), Skeletal Muscle |

Table 2: Quantitative Analysis of D62-Palmitate Incorporation into Plasma Lipids (Example Data)

Time (hours) Plasma D62-Palmitate (µM) Plasma D62-Triglycerides (µM) Plasma D62-Phospholipids (µM)
0 0.0 ± 0.0 0.0 ± 0.0 0.0 ± 0.0
1 15.2 ± 2.1 25.8 ± 3.5 5.1 ± 0.8
2 28.6 ± 3.9 48.2 ± 6.1 9.7 ± 1.5
4 18.4 ± 2.5 31.5 ± 4.2 12.3 ± 2.0
6 9.7 ± 1.3 16.9 ± 2.8 10.1 ± 1.7
8 4.1 ± 0.7 7.5 ± 1.2 8.2 ± 1.4

Data are presented as mean ± SEM.

Table 3: D62-Palmitate Enrichment in Tissue Lipid Pools at 8 Hours (Example Data)

Tissue D62-Triglyceride Enrichment (%) D62-Diacylglyceride Enrichment (%) D62-Phospholipid Enrichment (%)
Liver 12.5 ± 1.8 8.2 ± 1.1 3.5 ± 0.5
eWAT 25.1 ± 3.2 5.6 ± 0.9 1.8 ± 0.3
Skeletal Muscle 6.8 ± 0.9 3.1 ± 0.6 2.1 ± 0.4

Enrichment is calculated as (Labeled Lipid / (Labeled + Unlabeled Lipid)) * 100. Data are presented as mean ± SEM.

Visualization of Metabolic Pathways and Workflows

experimental_workflow cluster_preparation Tracer Preparation cluster_administration In Vivo Administration cluster_sampling Sample Collection cluster_analysis Analysis prep1 This compound in Corn Oil prep2 Emulsification with Tween 80 prep1->prep2 admin1 Oral Gavage to Fasted Mice prep2->admin1 sample1 Blood Collection (Time Course) admin1->sample1 sample2 Tissue Collection (End Point) admin1->sample2 analysis1 Plasma Separation sample1->analysis1 analysis2 Lipid Extraction sample2->analysis2 analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Data Interpretation analysis3->analysis4 metabolic_pathway cluster_gut Gastrointestinal Tract cluster_enterocyte Enterocyte cluster_circulation Circulation cluster_tissues Peripheral Tissues tracer Oral this compound hydrolysis Pancreatic Lipase Hydrolysis tracer->hydrolysis absorption Absorption of D62-Palmitate & Monoacylglycerol hydrolysis->absorption reester Re-esterification to D62-Triglycerides absorption->reester chylo Incorporation into Chylomicrons reester->chylo lymph Lymphatic System chylo->lymph blood Bloodstream (Chylomicrons) lymph->blood lpl Lipoprotein Lipase (LPL) Hydrolysis blood->lpl ffa D62-Free Fatty Acids (FFA) lpl->ffa liver Liver ffa->liver Uptake adipose Adipose Tissue ffa->adipose Uptake & Storage muscle Muscle ffa->muscle Uptake & Oxidation

References

Quantitative Analysis of Lipids with 1,3-Dipalmitin-D62 by GC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids are a diverse group of molecules that play critical roles in cellular structure, energy storage, and signaling pathways.[1] Accurate quantification of specific lipid species is essential for understanding disease mechanisms and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of lipids, particularly fatty acids derived from complex lipids like diacylglycerols (DAGs).[2] To ensure accuracy and correct for variability during sample preparation and analysis, stable isotope-labeled internal standards are crucial.[2] This document provides detailed application notes and protocols for the quantitative analysis of lipids, specifically focusing on the use of 1,3-Dipalmitin-D62 as an internal standard for the analysis of diacylglycerols or their constituent fatty acids by GC-MS.

This compound is a deuterated form of 1,3-dipalmitin, a diacylglycerol containing two palmitic acid chains.[3] Its chemical and physical properties are nearly identical to the endogenous unlabeled form, making it an excellent internal standard for correcting sample loss during preparation and variations in instrument performance.[2]

Data Presentation

The following table presents illustrative quantitative data for the analysis of fatty acids derived from diacylglycerols in a biological sample, using this compound as an internal standard.

Disclaimer: The following data is for illustrative purposes only and represents a typical dataset that could be obtained using the described methodology. Actual experimental results will vary depending on the sample matrix and instrumentation.

Analyte (Fatty Acid Methyl Ester)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Concentration (µg/mL) ± SD%RSD
Myristate (C14:0)10.25242875.2 ± 0.47.7
Palmitate (C16:0)12.182708725.8 ± 1.97.4
Palmitoleate (C16:1)12.35268553.1 ± 0.39.7
Stearate (C18:0)14.022988715.4 ± 1.17.1
Oleate (C18:1)14.152965530.7 ± 2.58.1
Linoleate (C18:2)14.382946745.2 ± 3.88.4
Palmitate-d62 (from Internal Standard)12.1633290N/AN/A

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of fatty acids from diacylglycerols using this compound as an internal standard.

Lipid Extraction (Folch Method)

This protocol is a widely used method for extracting lipids from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound internal standard solution (in chloroform/methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a known amount of the biological sample in a glass centrifuge tube, add a precise amount of the this compound internal standard solution.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final solvent to sample ratio should be approximately 20:1.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex for another 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Hydrolysis of Diacylglycerols and Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the release of fatty acids from the diacylglycerol backbone and their conversion to volatile FAMEs for GC-MS analysis.[4]

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Add 2 mL of 14% BF3-Methanol solution to the dried lipid extract.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane extract containing the FAMEs to a GC vial for analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column suitable for FAME analysis.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

SIM Ion Selection: The specific ions to be monitored will depend on the target fatty acids. For quantification, a characteristic ion for each FAME and the deuterated internal standard should be selected. Qualifier ions should also be monitored for confirmation.

Mandatory Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerol (DAG) is a crucial second messenger that activates Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades.[1][5] This activation is implicated in various physiological and pathological processes, including insulin (B600854) resistance.[5]

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response (e.g., Insulin Resistance) PKC_active->Cellular_Response Phosphorylates Downstream Targets Ligand Ligand (e.g., Hormone) Ligand->Receptor

Caption: Diacylglycerol (DAG) activation of the Protein Kinase C (PKC) signaling pathway.

Experimental Workflow for Quantitative Lipid Analysis

The following diagram outlines the key steps in the quantitative analysis of lipids from a biological sample using an internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue) IS Add Internal Standard (this compound) Sample->IS Extraction Lipid Extraction (e.g., Folch Method) IS->Extraction Hydrolysis Hydrolysis of Diacylglycerols Extraction->Hydrolysis Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Caption: Experimental workflow for GC-MS based quantitative lipid analysis.

References

Application Notes and Protocols for 1,3-Dipalmitin-D62 in Lipid Absorption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitin-D62 is a stable isotope-labeled triglyceride containing two deuterated palmitic acid (C16:0) chains at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. The extensive deuteration of the palmitate moieties makes it a powerful tracer for studying the intricate processes of lipid digestion, absorption, and subsequent metabolic fate. Its use in conjunction with mass spectrometry allows for the precise tracking and quantification of exogenous palmitate as it moves through various metabolic pathways, distinguishing it from endogenous lipid pools. These application notes provide an overview of its utility and detailed protocols for its use in both in vivo and in vitro models of lipid absorption.

Applications in Lipid Absorption Research

The unique properties of this compound make it an invaluable tool for a range of applications in the study of lipid metabolism:

  • Tracing Digestion and Absorption Dynamics: By administering an oral gavage of this compound, researchers can monitor the rate and extent of its hydrolysis in the gastrointestinal tract, the uptake of deuterated palmitate by enterocytes, and its re-esterification into new triglycerides.

  • Investigating Chylomicron Assembly and Secretion: The incorporation of D62-palmitate into chylomicrons, the lipoproteins responsible for transporting dietary fats, can be quantified in lymph fluid or plasma, providing insights into the efficiency of this crucial step in lipid absorption.

  • Mapping the Metabolic Fate of Dietary Palmitate: Once in circulation, the distribution of D62-palmitate into various tissues (e.g., liver, adipose tissue, muscle) and its incorporation into different lipid classes (e.g., phospholipids, cholesteryl esters) can be traced over time.

  • Studying De Novo Lipogenesis and Fatty Acid Remodeling: While primarily a tracer for exogenous lipids, its metabolic products can be used in sophisticated models to understand the interplay between dietary and newly synthesized fatty acids.

  • Evaluating the Efficacy of Therapeutic Interventions: this compound can be used to assess the impact of drugs or nutritional interventions on lipid absorption and metabolism.

Experimental Protocols

Protocol 1: In Vivo Lipid Absorption and Metabolism in a Rodent Model

This protocol describes an acute study to track the absorption and tissue distribution of orally administered this compound in mice.

Materials:

  • This compound

  • Corn oil (or other suitable lipid vehicle)

  • Oral gavage needles

  • Anesthetic (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Homogenizer

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry (e.g., C17:0-containing lipids)

Procedure:

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4-6 hours prior to the experiment to ensure gastric emptying.

  • Tracer Administration: Prepare a lipid emulsion by dissolving this compound in corn oil at a concentration of 50 mg/mL. Administer a single oral gavage of the emulsion at a dose of 10 µL/g body weight.

  • Blood and Tissue Collection: At designated time points (e.g., 0, 1, 2, 4, 6, and 8 hours) post-gavage, anesthetize the mice and collect blood via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes. Immediately centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Following the final blood draw, euthanize the mice and harvest tissues of interest (e.g., small intestine, liver, adipose tissue, muscle). Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction:

    • For plasma samples, perform a lipid extraction using a modified Bligh-Dyer method.

    • For tissue samples, first homogenize the tissue in a suitable buffer, and then perform the lipid extraction.

  • Sample Analysis: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify D62-palmitate and its incorporation into various lipid species.

Protocol 2: In Vitro Lipid Uptake and Metabolism in Caco-2 Cells

This protocol outlines a method to study the uptake and metabolism of deuterated palmitate derived from this compound in a human intestinal cell line model.

Materials:

  • Caco-2 cells

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Transwell inserts

  • This compound

  • Bile salts (e.g., sodium taurocholate)

  • Pancreatic lipase (B570770)

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell lysis buffer

  • Organic solvents for lipid extraction

Procedure:

  • Cell Culture and Differentiation: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Preparation of Micellar Solution: Prepare a micellar solution containing this compound, bile salts, and pancreatic lipase in serum-free cell culture medium. This solution mimics the conditions in the small intestine during lipid digestion.

  • Cell Treatment: Apically apply the micellar solution to the differentiated Caco-2 cell monolayers.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 6 hours), collect both the apical and basolateral media. At the final time point, wash the cells with cold PBS and lyse the cells.

  • Lipid Extraction: Perform lipid extractions on the collected media and cell lysates.

  • Sample Analysis: Analyze the lipid extracts by LC-MS or GC-MS to determine the uptake of D62-palmitate, its incorporation into intracellular triglycerides and other lipids, and its secretion into the basolateral medium.

Data Presentation

Quantitative data from these experiments can be summarized in tables for clear comparison. Below are examples of how such data could be presented.

Table 1: Illustrative Plasma Pharmacokinetics of D62-Palmitate Following Oral Administration of this compound in Mice

Time (hours)D62-Palmitate Concentration in Plasma (µg/mL)
00.0 ± 0.0
115.2 ± 3.1
245.8 ± 7.5
430.1 ± 5.9
610.5 ± 2.4
82.1 ± 0.8

Data are presented as mean ± standard deviation (n=5 per group). This is illustrative data.

Table 2: Illustrative Tissue Distribution of D62-Palmitate 4 Hours Post-Administration

TissueD62-Palmitate Content (µg/g tissue)
Liver120.4 ± 15.2
Adipose Tissue (Epididymal)85.7 ± 11.3
Skeletal Muscle (Gastrocnemius)25.1 ± 4.6
Small Intestine15.9 ± 3.8

Data are presented as mean ± standard deviation (n=5 per group). This is illustrative data.

Table 3: Illustrative Incorporation of D62-Palmitate into Different Lipid Classes in Caco-2 Cells After 6 Hours

Lipid ClassD62-Palmitate Incorporation (nmol/mg protein)
Triglycerides (TG)5.8 ± 0.9
Phosphatidylcholine (PC)1.2 ± 0.3
Phosphatidylethanolamine (PE)0.7 ± 0.2
Cholesteryl Esters (CE)0.4 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte This compound This compound Pancreatic Lipase Pancreatic Lipase This compound->Pancreatic Lipase D62-Palmitate D62-Palmitate D62-Palmitate_uptake D62-Palmitate D62-Palmitate->D62-Palmitate_uptake Uptake 2-Monoacylglycerol 2-Monoacylglycerol Pancreatic Lipase->D62-Palmitate Pancreatic Lipase->2-Monoacylglycerol Re-esterification Re-esterification D62-Palmitate_uptake->Re-esterification D62-Triglycerides D62-Triglycerides Re-esterification->D62-Triglycerides Chylomicron Assembly Chylomicron Assembly D62-Triglycerides->Chylomicron Assembly D62-Chylomicrons D62-Chylomicrons Chylomicron Assembly->D62-Chylomicrons Lymphatics Lymphatics D62-Chylomicrons->Lymphatics Secretion

Caption: Metabolic pathway of this compound digestion and absorption.

Start Start Fasted Mice Fasted Mice Start->Fasted Mice Oral Gavage Oral Gavage of This compound Fasted Mice->Oral Gavage Time Course Time Points (0-8h) Oral Gavage->Time Course Blood Collection Blood Collection Time Course->Blood Collection Tissue Harvest Tissue Harvest Time Course->Tissue Harvest at final time point Lipid Extraction Lipid Extraction Blood Collection->Lipid Extraction Tissue Harvest->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the in vivo lipid absorption study.

Start Start Differentiated Caco-2 Cells Differentiated Caco-2 Cells Start->Differentiated Caco-2 Cells Micellar Solution Apical Application of D62-Micelles Differentiated Caco-2 Cells->Micellar Solution Incubation Time Points (0-6h) Micellar Solution->Incubation Media Collection Apical & Basolateral Media Collection Incubation->Media Collection Cell Lysis Cell Lysis Incubation->Cell Lysis at final time point Lipid Extraction Lipid Extraction Media Collection->Lipid Extraction Cell Lysis->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the in vitro lipid uptake study.

Application Notes and Protocols for Measuring De Novo Lipogenesis with 1,3-Dipalmitin-D62 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is integral to energy storage, membrane biosynthesis, and the production of signaling molecules. Dysregulation of DNL is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers, making it a critical area of research and a promising target for therapeutic intervention.

Stable isotope tracing is a powerful technique for quantifying the rate of DNL in vivo and in vitro. While tracers like deuterated water (²H₂O) or ¹³C-labeled precursors are used to measure the synthesis rate of new fatty acids, accurate quantification of the resulting lipid species by mass spectrometry requires the use of internal standards. This document provides detailed application notes and protocols for the measurement of DNL, highlighting the use of 1,3-Dipalmitin-D62 as an internal standard for the precise quantification of dipalmitin (B8236172), a common triglyceride.

Principle and Applications

The methodology for measuring DNL involves the administration of a stable isotope-labeled precursor, which is incorporated into newly synthesized fatty acids. The enrichment of the isotope in specific fatty acids is then measured by mass spectrometry to calculate the fractional contribution of DNL to the total fatty acid pool.

This compound is a deuterated form of 1,3-dipalmitin (B116919). Due to its chemical similarity to the endogenous (unlabeled) 1,3-dipalmitin, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. By adding a known amount of this compound to a sample prior to lipid extraction and analysis, it serves as an internal standard to correct for:

  • Sample loss during extraction and processing: Lipids can be lost at various steps, from initial extraction to derivatization.

  • Variations in instrument response: The sensitivity of the mass spectrometer can fluctuate between runs.

This ensures accurate and reproducible quantification of dipalmitin concentrations, which is crucial for understanding the metabolic fate of newly synthesized fatty acids.

Applications:

  • Metabolic Research: Quantifying the impact of diet, genetic modifications, or disease states on DNL and triglyceride synthesis.

  • Drug Development: Assessing the efficacy of therapeutic agents designed to inhibit DNL in conditions like NAFLD, obesity, and cancer.

  • Nutritional Science: Investigating the effects of different macronutrients on fatty acid synthesis and storage.

Data Presentation

The following tables present representative quantitative data from studies measuring de novo lipogenesis. While these studies may not have explicitly used this compound, they illustrate the type of quantitative data that can be obtained and for which an internal standard like this compound is essential for accuracy.

Table 1: Fractional Contribution of De Novo Lipogenesis to Adipose Tissue Triglyceride-Palmitate.

Subject GroupDuration of Tracer AdministrationFractional DNL (%) in Gluteal Fat (Mean ± SD)Fractional DNL (%) in Flank Fat (Mean ± SD)Fractional DNL (%) in Thigh Fat (Mean ± SD)
Healthy Adults5 weeks2.0 ± 1.22.3 ± 1.62.5 ± 1.3
Healthy Adults9 weeks4.0 ± 2.54.1 ± 2.44.1 ± 2.4

Data adapted from a study using ²H₂O as a tracer.[1]

Table 2: Postprandial De Novo Lipogenesis in Healthy Men.

Time PointDe Novo Lipogenesis (%) (Mean ± SEM)Serum Insulin (pmol/L) (Mean ± SEM)Serum Triglyceride (mmol/L) (Mean ± SEM)
Fasting4.7 ± 3.348 ± 71.1 ± 0.2
Peak after Meal 118.2 ± 7.1485 ± 972.3 ± 0.4
Peak after Meal 223.1 ± 8.9552 ± 1112.8 ± 0.5

Data adapted from a study using [1-¹³C] sodium acetate (B1210297) as a tracer.[2]

Table 3: Hepatic De Novo Lipogenesis in Patients with Non-alcoholic Steatohepatitis (NASH).

Patient CohortNumber of PatientsHepatic DNL (% contribution to palmitate) (Median [IQR])
Fibrotic NASH10340.7 [32.1, 47.5]
NASH with Cirrhosis2036.8 [31.0, 44.5]

Data adapted from a study using heavy water (²H₂O) as a tracer.[3][4]

Experimental Protocols

Protocol 1: In Vivo Measurement of De Novo Lipogenesis using Deuterated Water (²H₂O)

This protocol describes a general procedure for measuring DNL in human subjects or animal models using ²H₂O as the tracer.

1. Tracer Administration:

  • Human Subjects: Administer a loading dose of 70% ²H₂O, followed by daily maintenance doses to achieve and maintain a stable enrichment of 2-5% in total body water. The exact dosing regimen will depend on the study duration and objectives.[5]

  • Animal Models: Administer an intraperitoneal injection of 99.9% ²H₂O in saline to achieve a target body water enrichment of approximately 3-5%. Provide drinking water enriched with ²H₂O to maintain this level.

2. Sample Collection:

  • Collect blood samples at baseline and at various time points after tracer administration.

  • For tissue-specific analysis, collect tissue biopsies (e.g., adipose tissue, liver) at the end of the study.

  • Properly store all samples at -80°C until analysis.

3. Measurement of Body Water Enrichment:

  • Determine the ²H enrichment in body water from plasma or serum samples. This is a critical step for calculating the precursor pool enrichment.

  • A common method is the acetone (B3395972) exchange method, where the deuterium (B1214612) from water is exchanged with acetone, and the labeled acetone is analyzed by GC-MS.

Protocol 2: Lipid Extraction and Sample Preparation for GC-MS Analysis

This protocol outlines the steps for extracting total lipids from biological samples and preparing them for GC-MS analysis.

1. Materials:

  • Chloroform, Methanol (B129727), 0.9% NaCl solution

  • Internal Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) at a known concentration.

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

2. Lipid Extraction:

  • To a known amount of sample (e.g., 100 µL of plasma, homogenized tissue, or cell pellet) in a glass tube, add a precise volume of the This compound internal standard solution .

  • Add a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously to ensure thorough mixing and protein precipitation.

  • Add 0.9% NaCl solution and vortex again to induce phase separation.

  • Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until derivatization.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add BF₃ in methanol.

  • Incubate the mixture at 100°C for 30 minutes to convert the fatty acids in the triglycerides to their more volatile FAMEs.

  • After cooling, add water and hexane to the tube.

  • Vortex vigorously to extract the FAMEs into the hexane layer.

  • Centrifuge to separate the phases and carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane solution containing the FAMEs to a GC-MS vial for analysis.

Protocol 3: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A capillary column suitable for FAME analysis (e.g., DB-225ms).

2. GC Method (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.

3. MS Method:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific ions for unlabeled palmitate and the deuterated internal standard, as well as the mass isotopologues for calculating DNL.

    • Monitor the M+0, M+1, M+2, etc., ions for the palmitate methyl ester to determine the incorporation of deuterium from ²H₂O.

    • Monitor a characteristic ion for the unlabeled 1,3-dipalmitin (or its corresponding FAME) and the corresponding ion for this compound.

4. Data Analysis and Calculation:

  • Quantification of Dipalmitin: Construct a calibration curve using known concentrations of unlabeled 1,3-dipalmitin and a constant concentration of this compound. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Use this curve to determine the concentration of dipalmitin in the unknown samples.

  • Calculation of Fractional DNL: The fractional contribution of DNL to the palmitate pool is calculated from the mass isotopomer distribution of the palmitate methyl ester, corrected for the natural abundance of ¹³C, and the enrichment of the precursor (body water).

Visualizations

De Novo Lipogenesis Signaling Pathway

Caption: Simplified pathway of de novo lipogenesis from glucose.

Experimental Workflow for DNL Measurement

DNL_Workflow TracerAdmin Tracer Administration (e.g., ²H₂O) SampleCollection Biological Sample Collection (Blood, Tissue) TracerAdmin->SampleCollection AddIS Addition of Internal Standard (this compound) SampleCollection->AddIS LipidExtraction Total Lipid Extraction AddIS->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis Quantification Quantification of Triglycerides DataAnalysis->Quantification DNLCalc Calculation of DNL Rate DataAnalysis->DNLCalc

Caption: Experimental workflow for measuring DNL.

References

Application Notes and Protocols for 1,3-Dipalmitin-D62 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dipalmitin-D62 is a stable isotope-labeled triglyceride containing deuterium (B1214612), a non-radioactive isotope of hydrogen. This deuterated form of 1,3-dipalmitin (B116919) serves as a powerful tracer for in vivo metabolic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of dietary fats. Its use in animal models is crucial for understanding lipid metabolism in various physiological and pathological states. These application notes provide an overview of the dosage and administration of this compound and similar deuterated lipids in animal models, based on established methodologies for metabolic tracer studies.

Data Presentation: Dosage and Administration of Deuterated Lipids in Animal Models

Animal ModelCompoundDosageAdministration RouteVehicleReference
Mice (C57BL/6)Perdeuterated palmitic acid (D31)150 mg/kgOral GavageCorn oil or 20% TPGS[1]
Mice (ddY)Soybean Oil5 mL/kgOral GavageNot applicable (oil is the vehicle)[2]
RatsDeuterated water (D2O)7% to 10% in drinking waterOralDrinking water[3]
RabbitsPalmitate-1-(14C) or Palmitate-9,10-(3H)Not specifiedIntravenousNot specified[4]
DogsRadiolabeled Chylomicron LipidsConstant infusionIntravenousLymph[5]

Note: The user should perform dose-ranging studies to determine the optimal dose for their specific animal model and experimental goals. The chemical purity and isotopic enrichment of the this compound should be confirmed before use.

Experimental Protocols

The following are generalized protocols for the administration of deuterated lipids to animal models, which can be adapted for this compound.

Protocol 1: Oral Gavage Administration in Mice

This protocol is suitable for studying the intestinal absorption and subsequent metabolism of this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, olive oil, or a suitable emulsifier like 20% TPGS)

  • Animal feeding needles (gavage needles), appropriate size for the animal

  • Syringes

  • Balance

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Add the desired volume of the vehicle to achieve the target concentration.

    • To ensure a homogenous suspension, vortex the mixture vigorously. For lipids that are solid at room temperature, warming the vehicle may be necessary. Sonication can also be used to aid in creating a uniform suspension.

  • Animal Handling and Dosing:

    • Fast the animals overnight (typically 12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.

    • Gently restrain the mouse.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes) via tail vein, saphenous vein, or retro-orbital sinus.

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, intestine, heart) for analysis of tracer incorporation.

Protocol 2: Intravenous Infusion in Rats

This protocol is designed to study the systemic metabolism and tissue uptake of this compound, bypassing intestinal absorption.

Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., a lipid emulsion like Intralipid®, or a solution containing albumin)

  • Catheters (e.g., jugular vein or femoral vein)

  • Infusion pump

  • Syringes

  • Surgical tools for catheter implantation

Procedure:

  • Preparation of Infusion Solution:

    • Prepare a sterile emulsion or solution of this compound in a suitable vehicle. The solution must be sterile and pyrogen-free.

    • The concentration should be calculated based on the desired infusion rate and the animal's body weight.

  • Surgical Procedure (Catheter Implantation):

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Surgically implant a catheter into the jugular or femoral vein.

    • Allow the animal to recover from surgery before starting the infusion study.

  • Infusion:

    • Connect the catheter to the infusion pump via a syringe containing the this compound solution.

    • Administer the tracer via a continuous infusion at a constant rate for the desired duration. A bolus injection may precede the constant infusion to reach steady-state levels more quickly.

  • Sample Collection:

    • Collect blood samples from an arterial or another venous catheter at specified time points.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Sampling Sample Collection cluster_Analysis Analysis Tracer_Prep Prepare this compound Dosing Solution Dosing Administer Tracer (Oral Gavage or IV Infusion) Tracer_Prep->Dosing Animal_Prep Animal Acclimation & Fasting Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Time Points Tissue_Harvest Tissue Harvest (End of Study) Dosing->Tissue_Harvest Terminal Lipid_Extraction Lipid Extraction from Plasma and Tissues Blood_Collection->Lipid_Extraction Tissue_Harvest->Lipid_Extraction MS_Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Lipid_Extraction->MS_Analysis Data_Analysis Data Analysis & Kinetic Modeling MS_Analysis->Data_Analysis

Caption: Experimental workflow for a metabolic tracer study using this compound.

Signaling_Pathway cluster_Absorption Intestinal Absorption (Oral) cluster_Circulation Systemic Circulation cluster_Metabolism Tissue Metabolism Oral_TG Oral this compound (Triglyceride) LPL Lipoprotein Lipase Oral_TG->LPL Hydrolysis FA Deuterated Fatty Acids & Monoglycerides LPL->FA Enterocyte Enterocyte Uptake FA->Enterocyte Chylomicron Chylomicron Assembly Enterocyte->Chylomicron Lymph Lymphatic System Chylomicron->Lymph Bloodstream Bloodstream Lymph->Bloodstream Tissue_Uptake Peripheral Tissue Uptake (Adipose, Muscle, Heart) Bloodstream->Tissue_Uptake Liver_Uptake Liver Uptake of Remnants Bloodstream->Liver_Uptake VLDL VLDL (from Liver) VLDL->Bloodstream Storage Triglyceride Storage Tissue_Uptake->Storage Oxidation Beta-Oxidation (Energy Production) Tissue_Uptake->Oxidation Liver_Uptake->VLDL Repackaging

Caption: Metabolic fate of orally administered this compound.

References

Troubleshooting & Optimization

improving mass spectrometry sensitivity for 1,3-Dipalmitin-D62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in improving the mass spectrometry sensitivity for 1,3-Dipalmitin-D62.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for this compound in mass spectrometry?

A1: 1,3-Dipalmitin, like other diacylglycerols (DAGs), is a neutral lipid with low proton affinity, leading to poor ionization efficiency with electrospray ionization (ESI).[1][2] Key challenges include:

  • Low Ionization Efficiency: The inherent chemical structure of DAGs does not readily accept a proton ([M+H]⁺).

  • Variable Adduct Formation: In positive ion mode, DAGs often form multiple adducts with cations present in the mobile phase or sample matrix, such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). The signal can be split across these different adducts, reducing the intensity of any single one.[3]

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte, reducing its signal intensity.

  • Isotope Effects: The deuterium-labeled internal standard (this compound) may have slightly different chromatographic retention times and ionization behavior compared to the non-labeled endogenous analyte, which can affect quantification accuracy.

Q2: How can chemical derivatization improve the sensitivity of this compound analysis?

A2: Chemical derivatization can significantly enhance sensitivity by introducing a permanently charged or easily ionizable group onto the 1,3-Dipalmitin molecule.[4][5] This targets the free hydroxyl group of the diacylglycerol. Benefits include:

  • Increased Ionization Efficiency: Attaching a charged moiety eliminates the reliance on adduct formation and dramatically increases the signal response in the mass spectrometer.[6][7]

  • Improved Signal Stability: By forcing the molecule to form a single, specific charged species, derivatization prevents the signal from being diluted across multiple adducts.

  • Enhanced Fragmentation: Derivatization can introduce specific fragmentation patterns in tandem MS (MS/MS), which can be used for sensitive and specific detection using modes like Multiple Reaction Monitoring (MRM).[7]

Q3: What are the most common adducts for 1,3-Dipalmitin, and how can I control their formation to improve sensitivity?

A3: The most common adducts for diacylglycerols in positive ion mode are ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺).[3] Inconsistent formation of these adducts can lead to poor quantitative accuracy. To improve sensitivity and reproducibility:

  • Promote a Single Adduct: The most effective strategy is to promote the formation of a single, dominant adduct. This is typically achieved by adding a modifier to the mobile phase. For example, adding ammonium formate (B1220265) (typically 5-10 mM) will favor the formation of the [M+NH₄]⁺ adduct.[8]

  • Minimize Sodium Contamination: Sodium is ubiquitous in laboratory environments (glassware, solvents, etc.) and readily forms [M+Na]⁺ adducts. Use high-purity solvents, plastic containers where possible, and minimize sample handling to reduce sodium contamination.

  • Sum All Adducts: If multiple adducts cannot be avoided, a quantitative approach is to sum the signals of all observed adducts for both the analyte and the internal standard. This can improve accuracy but may be more complex to implement.[3]

Q4: Can the deuterium (B1214612) label on this compound affect my results?

A4: Yes, the "deuterium isotope effect" can cause minor differences between the analyte and the deuterated internal standard. This can manifest as a slight shift in chromatographic retention time. If this shift causes the two compounds to elute in regions with different matrix effects, it can lead to inaccurate quantification. It is crucial to verify that the analyte and the internal standard peaks co-elute as closely as possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Poor Ionization 1. Optimize Mobile Phase: Add an ammonium salt (e.g., 5-10 mM ammonium formate) to your mobile phase to promote the formation of [M+NH₄]⁺ adducts, which are generally more stable and abundant for DAGs.[8] 2. Consider Chemical Derivatization: If sensitivity remains low, derivatize the sample to introduce a permanently charged group. (See Experimental Protocols section).[6][7]
Instrument Contamination 1. Clean the Ion Source: Contamination in the ion source or interface can suppress the signal. Perform routine cleaning according to the manufacturer's protocol.[9] 2. Check for System Contamination: Run blank injections to ensure the system is clean. High background noise can obscure low-level signals.
Suboptimal MS Parameters 1. Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated. 2. Optimize Source Conditions: Adjust parameters like capillary voltage, gas flow, and source temperature to maximize the signal for your specific compound and flow rate.
Sample Preparation Issues 1. Verify Extraction Efficiency: Ensure your lipid extraction protocol is efficient for diacylglycerols. 2. Check Internal Standard Concentration: Confirm that the concentration of this compound is appropriate for your instrument's linear range.
Issue 2: High Signal Variability / Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Adduct Formation 1. Control Adducts: Ensure a consistent source of adduct-forming ions. Add ammonium formate to the mobile phase to stabilize the [M+NH₄]⁺ signal and reduce variability from competing sodium adducts.[3] 2. Minimize Contamination: Be meticulous about avoiding sodium contamination from glassware and reagents.
LC System Instability 1. Check for Leaks: Unstable pressure or retention times can indicate a leak in the LC system.[10] 2. Equilibrate the Column: Ensure the column is fully equilibrated before each injection to maintain stable retention times. 3. Purge the System: Air bubbles in the pump lines can cause pressure fluctuations and poor reproducibility. Purge the system regularly.[10]
Matrix Effects 1. Improve Chromatographic Separation: Modify the LC gradient to better separate 1,3-Dipalmitin from co-eluting matrix components. 2. Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components.
Carryover 1. Optimize Wash Method: If you observe the analyte peak in blank injections following a high concentration sample, improve the autosampler wash method. Use a strong solvent (e.g., isopropanol) in your wash solvent.[10]

Quantitative Data Summary

The following tables summarize the reported improvements in sensitivity for diacylglycerols using different analytical strategies.

Table 1: Sensitivity Enhancement via Chemical Derivatization

Derivatization ReagentTarget MoietyReported Sensitivity ImprovementIonization ModeReference
N-chlorobetainyl chlorideHydroxyl Group~100-fold (2 orders of magnitude) vs. sodium adductsPositive ESI[1][6]
N,N-dimethylglycine (DMG)Hydroxyl GroupSignificant signal enhancement over metal adductsPositive ESI[7][11]
2,4-difluorophenyl isocyanateHydroxyl GroupYields species that are sensitively determinedPositive ESI[12]

Table 2: Relative Abundance of Common Diacylglycerol Adducts in Mouse Plasma

Adduct TypeAverage Abundance (%)Range of Abundance (%)
[M+NH₄]⁺ 32%13% - 77%
[M+Na]⁺ Varies significantlyVaries significantly
Other Adducts VariesVaries
Data adapted from a study on 15 DAG species, highlighting the high variability of adduct formation.[3]

Experimental Protocols

Protocol 1: Derivatization of 1,3-Dipalmitin with N,N-Dimethylglycine (DMG)

This protocol is adapted for the derivatization of diacylglycerols to enhance positive ESI-MS sensitivity.[11]

Materials:

  • Dried lipid extract containing this compound

  • N,N-dimethylglycine (DMG)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Acetonitrile (ACN) and Dichloromethane (CH₂Cl₂), anhydrous

  • Ammonium Hydroxide (NH₄OH), 25 mM

  • Chloroform (CHCl₃) and Methanol (MeOH)

Procedure:

  • Reagent Preparation: Prepare stock solutions of DMG (0.125 M), DMAP (0.5 M), and EDC (0.25 M) in a 1:1 mixture of anhydrous ACN:CH₂Cl₂.

  • Reaction Setup: To the dried lipid extract in a glass vial, add the reagents. For a small-scale reaction, you might add 20 µL of each stock solution.

  • Incubation: Vortex the mixture for 1 minute. Centrifuge briefly to collect the sample at the bottom of the vial.

  • Reaction: Incubate the sealed vial at 45°C for 60 minutes.

  • Quenching: Stop the reaction by adding 1.5 mL of a 1:1 CHCl₃:MeOH mixture, followed by 0.5 mL of 25 mM NH₄OH.

  • Extraction: Vortex the mixture for 1 minute and allow the phases to separate for 5 minutes.

  • Sample Collection: Collect the lower organic layer (CH₂Cl₂) and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized sample in a suitable mobile phase (e.g., 50% Isopropanol/50% Acetonitrile) for LC-MS analysis.

Protocol 2: General LC-MS Method for Diacylglycerol Analysis

This protocol provides a starting point for the chromatographic separation of diacylglycerols.

LC System:

  • Column: A C18 reversed-phase column is suitable (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 100 mm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.[13]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.[13]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 50-55°C.

  • Injection Volume: 2-5 µL.

Gradient Example:

Time (min) % Mobile Phase B
0.0 10
2.0 10
12.0 80
15.0 95
17.0 95
17.1 10

| 20.0 | 10 |

MS System (ESI-Positive Mode):

  • Scan Mode: Full Scan (to observe adducts) and/or MS/MS (for targeted analysis).

  • Capillary Voltage: 3.0 - 4.0 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 350 - 450°C

  • Gas Flows: Optimize Cone Gas and Desolvation Gas flows for your instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma, Tissue) add_is Add this compound Internal Standard sample->add_is extract Lipid Extraction (e.g., Bligh-Dyer) add_is->extract derivatize Optional: Chemical Derivatization extract->derivatize lcms LC-MS/MS System derivatize->lcms data_acq Data Acquisition (Positive ESI Mode) lcms->data_acq peak_int Peak Integration (Analyte & IS) data_acq->peak_int ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_int->ratio_calc quant Quantification (Using Calibration Curve) ratio_calc->quant

Caption: Experimental workflow for the quantitative analysis of 1,3-Dipalmitin.

troubleshooting_workflow start Low Signal for This compound check_adducts Are you promoting a single adduct form (e.g., with NH4OAc)? start->check_adducts check_deriv Have you considered chemical derivatization? check_adducts->check_deriv No check_source Is the ion source clean and MS tuned? check_adducts->check_source Yes solution1 Add ammonium formate to mobile phase. check_adducts:e->solution1:w Yes, but still low check_deriv->check_source No solution2 Perform derivatization (e.g., with DMG). check_deriv:e->solution2:w Yes check_lc Is the LC pressure stable and retention time consistent? check_source->check_lc Yes solution3 Clean source and re-tune instrument. check_source:s->solution3:n No solution4 Check for LC leaks, purge system. check_lc:s->solution4:n No

Caption: Troubleshooting logic for low signal intensity of this compound.

signaling_context PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG_1_2 1,2-Diacylglycerol (Signaling Molecule) PLC->DAG_1_2 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG_1_2->PKC CellularResponse Cellular Response PKC->CellularResponse Metabolism Metabolic Pathways TAG Triacylglycerols (TAGs) Metabolism->TAG Phospholipids Glycerophospholipids Metabolism->Phospholipids DAG_1_3 1,3-Diacylglycerol (Metabolic Intermediate) TAG->DAG_1_3 Phospholipids->DAG_1_3

Caption: Cellular roles of 1,2-DAG (signaling) vs. 1,3-DAG (metabolism).

References

minimizing isotopic exchange of deuterium in 1,3-Dipalmitin-D62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 1,3-Dipalmitin-d62 to minimize the isotopic exchange of deuterium (B1214612). Maintaining the isotopic purity of deuterated standards is critical for the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium isotopic exchange and why is it a concern for this compound?

Deuterium isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom (proton) from the surrounding environment.[1][2] While the carbon-deuterium (C-D) bonds in the saturated fatty acid chains of this compound are generally stable, exchange can be catalyzed by factors such as the presence of protic solvents (e.g., water, methanol), non-neutral pH, and elevated temperatures.[2][3] This loss of deuterium compromises the isotopic purity of the standard, leading to inaccurate quantification and mass shifts in mass spectrometry-based analyses.

Q2: What are the primary factors that promote deuterium exchange?

The primary factors that can induce deuterium exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol (B129727), and ethanol (B145695), can serve as a source of hydrogen. Most deuterated compounds are hygroscopic and readily absorb moisture from the atmosphere and glassware.[1]

  • Acidic or Basic Conditions: The H/D exchange reaction is strongly catalyzed by both acids and bases.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Extended Analysis Times: During analytical procedures like liquid chromatography, longer exposure to mobile phases containing protic solvents increases the opportunity for back-exchange to occur.

Q3: How should I properly store solid (powder) this compound?

As a lipid with fully saturated fatty acid chains, this compound is stable as a dry powder. To ensure long-term stability, it should be stored at or below -16°C in a tightly sealed glass container with a Teflon-lined cap. Before opening the container, it is crucial to allow it to warm to room temperature to prevent atmospheric moisture from condensing on the cold powder.

Q4: What is the best practice for preparing and storing stock solutions?

Stock solutions should be prepared in a high-purity aprotic organic solvent such as chloroform (B151607) or toluene. If a protic solvent like ethanol or methanol is necessary, it should be of the highest purity. Dissolve the lipid completely, using gentle vortexing or sonication if needed. Store the solution at -20°C ± 4°C in a clean glass vial with a Teflon-lined cap. The headspace of the vial should be purged with an inert gas like argon or nitrogen to prevent oxidation. Avoid using plastic containers for storage in organic solvents, as plasticizers can leach and contaminate the standard.

Q5: My experiment requires using an aqueous buffer. How can I minimize deuterium exchange?

If an aqueous environment is unavoidable, the following steps can minimize deuterium loss:

  • Minimize Exposure Time: Prepare the aqueous solution immediately before use and keep the incubation time as short as possible.

  • Control pH: Maintain the pH of the buffer as close to neutral (pH 6-8) as possible. Avoid acidic or basic extremes.

  • Control Temperature: Perform the experiment at the lowest feasible temperature.

  • Consider D₂O: If compatible with the experimental design, consider using buffers prepared with deuterium oxide (D₂O) to reduce the availability of protons for back-exchange.

Q6: I am observing deuterium loss during my LC-MS analysis. What are the likely causes and solutions?

Deuterium loss during LC-MS analysis is a common issue known as back-exchange. It typically occurs in the LC system and ion source. To mitigate this:

  • Use "Quench" Conditions: The most effective strategy is to perform the chromatographic separation at low temperature (e.g., 0°C) and low pH (e.g., 2.5). These "quench" conditions significantly slow the rate of H/D exchange.

  • Minimize Run Time: Use a fast LC gradient and a column with high separation efficiency to reduce the amount of time the analyte is exposed to the protic mobile phase.

  • Optimize Mobile Phase: If possible, use mobile phases with a higher organic solvent content. An unexpected dependence of back-exchange on ionic strength has also been noted, suggesting that using lower salt concentrations (<20 mM) before electrospray injection can be beneficial.

  • Cool the Autosampler: Keep the samples in the autosampler at a low temperature (e.g., 4°C) while awaiting injection.

Troubleshooting Guide

This guide helps diagnose the source of deuterium loss when using this compound.

Initial Problem: Mass spectrometry (MS) data shows a lower mass-to-charge ratio (m/z) than expected for this compound, indicating a loss of deuterium atoms.

Troubleshooting Deuterium Loss in this compound A Deuterium Loss Detected (Lower m/z in MS) B Review Storage & Handling Procedures A->B C Review Experimental Protocol A->C D Review LC-MS Analysis Parameters A->D B1 Solid stored > -16°C or opened when cold? B->B1 Solid? B2 Solution stored in plastic, not under inert gas, or subject to freeze-thaw cycles? B->B2 Solution? C1 Used protic solvent (e.g., H₂O) for extended period? C->C1 D1 LC system at room temp and/or neutral pH? D->D1 B_Sol SOLUTION: Implement correct storage. (See Table 1 & Protocol 1) B1->B_Sol Yes B2->B_Sol Yes C2 pH outside 6-8 range or temperature elevated? C1->C2 No C_Sol SOLUTION: Minimize aqueous exposure time. Control pH and temperature. (See Protocol 2) C1->C_Sol Yes C2->C_Sol Yes D2 Long analysis run time? D1->D2 No D_Sol SOLUTION: Use low temp (0°C) and low pH (~2.5) mobile phase. Shorten gradient. (See Protocol 3) D1->D_Sol Yes D2->D_Sol Yes

Caption: Troubleshooting workflow for diagnosing deuterium loss.

Data Summary

Table 1: Recommended Storage and Handling Conditions for this compound

FormTemperatureContainerAtmosphereKey Handling Notes
Solid (Powder) ≤ -16°CGlass, Teflon-lined capNormalAllow vial to reach room temperature before opening to prevent condensation.
Organic Solution -20°C ± 4°CGlass, Teflon-lined capInert (Argon or Nitrogen)Avoid plasticware. Minimize freeze-thaw cycles. Use glass or stainless steel for transfers.
Aqueous Suspension Not Recommended for StoragePlastic or GlassN/AProne to hydrolysis and isotopic exchange. Prepare immediately before use.

Table 2: Key Factors Influencing Deuterium Exchange and Mitigation Strategies

FactorRisk LevelMitigation StrategyQuantitative Target
Temperature HighConduct procedures at the lowest feasible temperature. For LC-MS, use a column cooler and cooled autosampler.LC-MS analysis at 0°C
pH HighMaintain neutral pH during experiments. For LC-MS analysis, use an acidic mobile phase to "quench" the exchange.Experimental pH: 6-8; LC-MS pH: ~2.5
Protic Solvents HighUse aprotic solvents for storage. Minimize time in aqueous solutions during experiments and analysis.As short as possible
Moisture ModerateUse thoroughly dried glassware. Handle solids and prepare solutions under a dry, inert atmosphere if possible.N/A

Experimental Protocols

Protocol 1: Preparation of Stock Solutions from Solid this compound

  • Acclimatize: Remove the sealed vial of solid this compound from the freezer and allow it to sit at room temperature for at least 30 minutes to prevent moisture condensation.

  • Prepare Solvent: Select a high-purity organic solvent (e.g., chloroform, ethanol). Ensure the solvent is dry.

  • Weighing: Under a gentle stream of inert gas (e.g., argon) if possible, open the vial and accurately weigh the desired amount of powder.

  • Dissolution: Add the calculated volume of solvent to the vial to achieve the target concentration. Cap the vial tightly with a Teflon-lined cap and vortex or sonicate gently until the solid is fully dissolved, resulting in a clear solution.

  • Storage: Purge the headspace of the vial with inert gas, seal tightly, and store at -20°C. For daily use, consider preparing smaller aliquots to avoid repeated warming of the main stock solution.

Protocol 2: General Workflow for Minimizing Deuterium Exchange in Aqueous Media

Workflow for Aqueous Experiments A Prepare fresh stock solution in organic solvent (Protocol 1) D IMMEDIATELY BEFORE EXPERIMENT: Add stock solution to aqueous buffer A->D B Prepare aqueous buffer (pH 6-8) B->D C Pre-cool all solutions and equipment to experiment temperature C->D E Perform experiment at lowest feasible temperature for the shortest duration D->E F Immediately process sample for analysis (e.g., extraction, quenching for LC-MS) E->F

Caption: Recommended workflow for experiments requiring aqueous buffers.

Protocol 3: Best Practices for LC-MS Sample Analysis

  • Sample Preparation: After the experiment, extract the lipid into a suitable organic solvent. Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a mobile phase-compatible solvent, ideally one that is part of the initial LC conditions.

  • LC System Setup:

    • Equip the LC system with a column heater/cooler and set it to 0°C.

    • Set the autosampler temperature to 4°C or as low as possible to maintain sample stability.

    • Prepare an acidic mobile phase (e.g., with 0.1% formic acid) to achieve a final pH of approximately 2.5-3.0.

  • Analysis:

    • Use a short, efficient LC column (e.g., superficially porous particles) to enable fast separations.

    • Develop a rapid gradient to elute the this compound as quickly as possible, minimizing its residence time in the system.

    • Inject the sample and acquire data.

  • Control Sample: Analyze a freshly prepared, unexchanged sample of this compound using the same method to establish a baseline for the maximum deuterium content.

Logical Relationships

Factors Influencing Isotopic Exchange Rate A Increased Temperature E Rate of Deuterium Exchange A->E B Non-Neutral pH (Acidic or Basic) B->E C Increased Exposure to Protic Solvents (H₂O) C->E D Increased Analysis Time D->E F Loss of Isotopic Purity E->F

Caption: Key environmental factors that increase the rate of deuterium exchange.

References

Technical Support Center: Quantification of 1,3-Dipalmitin-D62

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 1,3-Dipalmitin-D62.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the quantification of this compound using LC-MS/MS.

Q1: Why is my signal intensity for this compound low or inconsistent?

A1: Low or inconsistent signal intensity can stem from several factors, including sample preparation, ion suppression, or instrument parameters.

  • Sample Preparation: Inefficient extraction of lipids from the sample matrix is a common cause. Ensure your chosen extraction method, such as a Folch, Bligh and Dyer, or MTBE protocol, is performed correctly and consistently. Inadequate vortexing or phase separation can lead to poor recovery.

  • Ion Suppression: Co-eluting matrix components, such as phospholipids, can suppress the ionization of your analyte and internal standard in the mass spectrometer source. This can lead to reduced and variable signal intensity.

    • Troubleshooting:

      • Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) can be an effective alternative to liquid-liquid extraction (LLE) for removing matrix components.

      • Modify your chromatographic method to separate the analyte from the interfering compounds.

      • Dilute the sample to reduce the concentration of matrix components.

  • Instrument Parameters: Suboptimal instrument settings can lead to poor signal.

    • Troubleshooting:

      • Ensure the mass spectrometer is properly tuned and calibrated.

      • Optimize source parameters such as spray voltage, gas flows, and temperatures for 1,3-Dipalmitin.

      • Confirm that the correct multiple reaction monitoring (MRM) transitions are being used.

Q2: I'm observing a shift in retention time for this compound compared to its non-deuterated analog. Is this normal?

A2: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. While a small, consistent shift is acceptable, a large or inconsistent shift can compromise data quality by subjecting the analyte and internal standard to different matrix effects.

  • Troubleshooting:

    • Co-elution Check: Overlay the chromatograms of the analyte and the internal standard to assess the degree of separation.

    • Chromatographic Method Adjustment: If the separation is significant, consider adjusting the mobile phase gradient or using a column with slightly lower resolution to ensure co-elution.

Q3: My quantitative results are inaccurate, showing a consistent bias. What are the likely causes?

A3: Inaccurate quantification with a consistent bias often points to issues with the internal standard or the calibration curve.

  • Internal Standard Purity: The this compound internal standard may contain impurities, including the unlabeled analyte. This will lead to a constant positive bias in your results.

    • Troubleshooting: Always obtain a certificate of analysis from the supplier to verify the isotopic and chemical purity of the internal standard.

  • Hydrogen/Deuterium (B1214612) (H/D) Exchange: In some cases, the deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvents. This leads to a decrease in the internal standard signal and an overestimation of the analyte concentration.

    • Troubleshooting: To check for H/D exchange, incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the signal of the non-labeled compound.

  • Calibration Curve Issues: An improperly prepared or stored calibration curve can lead to inaccuracies.

    • Troubleshooting:

      • Prepare fresh calibration standards for each run.

      • Ensure the concentration range of the calibration curve brackets the expected concentrations of the analyte in your samples.

      • Use a linear regression model appropriate for your data.

Q4: I am seeing poor peak shape (e.g., tailing, splitting, or broad peaks). How can I improve this?

A4: Poor peak shape can be caused by a variety of factors related to the sample, the chromatography, or the instrument.

  • Sample-Related Issues:

    • Injection Solvent: Injecting a sample in a solvent that

Technical Support Center: Optimizing Chromatographic Separation of 1,3-Dipalmitin-D62

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 1,3-Dipalmitin-D62. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their separation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for analyzing this compound?

A1: The most common and effective methods for the analysis of 1,3-Dipalmitin (B116919) and its deuterated isotopologues are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1]

  • HPLC , often coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), is excellent for separating diacylglycerol isomers under non-volatile conditions.[1] Silver-ion HPLC (Ag-HPLC) is a particularly powerful technique for resolving isomeric lipids.[1]

  • Gas Chromatography (GC) , typically paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high resolution but requires derivatization of the analyte to increase its volatility.[1]

Q2: What is the purpose of using this compound in my analysis?

A2: this compound is a deuterium-labeled version of 1,3-Dipalmitin. It is primarily used as an internal standard for quantitative analysis.[2] Because it is chemically identical to the non-labeled analyte, it co-elutes during chromatography, but its higher mass allows it to be distinguished and quantified separately by a mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate quantification.

Q3: Why is the separation of 1,3-dipalmitin from its 1,2-dipalmitin isomer so challenging?

A3: The separation of 1,3- and 1,2-diacylglycerol isomers is difficult because they have the same molecular weight and very similar physical-chemical properties.[1][3] Effective separation relies on exploiting subtle differences in their molecular structure and polarity. Techniques like normal-phase HPLC or Ag-HPLC are often required to achieve baseline resolution.[1]

Q4: When is derivatization necessary for the analysis of this compound?

A4: Derivatization is essential for analysis by Gas Chromatography (GC). 1,3-Dipalmitin has a free hydroxyl group that makes it non-volatile and prone to thermal degradation at the high temperatures used in GC. A common technique is silylation, which converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether.[1][4] This process increases the molecule's volatility and thermal stability, making it suitable for GC analysis.[5]

Q5: Should I choose HPLC or GC for my application?

A5: The choice depends on your specific requirements and available equipment.

  • Choose HPLC if you want to avoid sample derivatization, are concerned about thermal degradation of your sample, or need to separate a complex mixture of lipids with varying polarities.

  • Choose GC if you require very high chromatographic resolution and have access to a GC-MS system for sensitive and specific detection. Be prepared to optimize the derivatization step.

Troubleshooting Guide

Problem: I am seeing poor resolution between the this compound and 1,2-Dipalmitin peaks.

  • Possible Cause (HPLC): The mobile phase composition is not optimal for separating the isomers. The column chemistry may not be selective enough.

  • Solution (HPLC):

    • Optimize Mobile Phase: In normal-phase HPLC (NP-HPLC), adjust the ratio of non-polar (e.g., hexane) and polar (e.g., isopropanol (B130326), ethyl acetate) solvents. A lower concentration of the polar solvent will generally increase retention and may improve resolution.

    • Change Column: Consider using a silver-ion (Ag-HPLC) column, which provides excellent selectivity for separating isomers based on the degree of unsaturation and positional differences.[1]

  • Possible Cause (GC): The temperature ramp is too fast, or the column is not providing sufficient separation.

  • Solution (GC):

    • Optimize Temperature Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to allow more time for the isomers to interact with the stationary phase, thereby improving separation.

    • Use a Longer Column: Increase the column length (e.g., from 30m to 60m) to increase the number of theoretical plates and enhance resolution.

Problem: My chromatographic peaks are broad or show significant tailing.

  • Possible Cause: Column overloading, inefficient derivatization (GC), or secondary interactions with the stationary phase.

  • Solution:

    • Reduce Sample Load: Dilute the sample and inject a smaller volume onto the column.

    • Verify Derivatization (GC): Ensure the silylation reaction has gone to completion. Analyze a derivatized standard to confirm efficiency.

    • Check Column Health: The column may be contaminated or degraded. Flush the column according to the manufacturer's instructions or replace it if necessary.

Problem: I am experiencing a low signal or poor sensitivity for my analyte.

  • Possible Cause: The detector settings are not optimized, the sample concentration is too low, or there is inefficient ionization (MS).

  • Solution:

    • Optimize Detector Settings: For ELSD, adjust the nebulizer and evaporator temperatures. For MS, optimize the ion source parameters (e.g., spray voltage, gas flow rates) and select the appropriate monitoring ions (SIM mode) for both 1,3-Dipalmitin and the D62 internal standard.

    • Concentrate the Sample: If the sample is too dilute, consider using solid-phase extraction (SPE) to concentrate the diacylglycerol fraction before analysis.[1]

Experimental Protocols

Protocol 1: HPLC-ELSD Method for Quantification

This protocol is suitable for the separation and quantification of diacylglycerol isomers.[1]

  • Sample Preparation:

    • Lipid Extraction: Extract total lipids from the sample using a chloroform:methanol (2:1, v/v) mixture.

    • Solid Phase Extraction (SPE): Isolate the diacylglycerol fraction using a silica-based SPE cartridge. Condition the cartridge with n-hexane, load the lipid extract, and elute the diacylglycerol fraction with a suitable solvent mixture (e.g., hexane:diethyl ether).

  • Chromatographic Conditions:

    • Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of n-hexane and a polar solvent like isopropanol or methyl tert-butyl ether.

    • Flow Rate: 1.0 mL/min.

    • Detector: Evaporative Light Scattering Detector (ELSD) with nebulizer temperature at 40°C and evaporator temperature at 60°C.

  • Quantification:

    • Prepare a calibration curve using certified standards of 1,3-Dipalmitin.

    • Spike samples with a known concentration of this compound as an internal standard if using LC-MS for detection.

Protocol 2: GC-MS Method for Quantification

This protocol is a standard method for the analysis of lipids after derivatization.[1]

  • Sample Derivatization (Silylation):

    • Evaporate the extracted lipid sample to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a solvent like pyridine (B92270) or acetonitrile.

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete reaction.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: Splitless injection at 280°C.

    • Temperature Program: Initial temperature of 150°C, ramp to 320°C at 5°C/min, and hold for 10 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the TMS-derivative of 1,3-Dipalmitin and its D62 isotopologue.

Data Presentation

Table 1: Comparison of Primary Chromatographic Methods for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity in liquid phaseSeparation based on volatility and boiling point in gas phase
Derivatization Not requiredMandatory (e.g., Silylation)[1]
Typical Column Normal-Phase (Silica) or Silver-Ion (Ag+)Non-polar capillary (e.g., DB-5ms)
Mobile Phase Hexane/Isopropanol or similar solvent mixturesInert carrier gas (e.g., Helium)
Common Detector ELSD, MSFID, MS
Advantages No sample derivatization, suitable for thermolabile compoundsHigh resolution, excellent sensitivity with MS
Disadvantages Lower resolution for some isomers compared to GCDerivatization step adds time and potential for error

Table 2: Troubleshooting Guide for Common Chromatographic Issues

IssuePotential CauseRecommended Solution
Poor Isomer Resolution Sub-optimal mobile phase (HPLC) or temperature ramp (GC)Adjust solvent gradient (HPLC); decrease temperature ramp rate (GC)
Peak Tailing Column overload; active sites on the columnInject less sample; use a new or better deactivated column
No Peaks Detected Injection failure; detector malfunction; sample degradationCheck syringe and injector; run a system suitability test; prepare fresh sample
Irreproducible Retention Times Leak in the system; unstable column temperatureCheck for leaks at all fittings; ensure column oven is stable

Visualizations

workflow start Define Separation Goal (e.g., Quantification, Isomer Purity) method_sel Method Selection start->method_sel hplc HPLC Path method_sel->hplc No Derivatization Desired gc GC Path method_sel->gc High Resolution Required hplc_prep Sample Prep (Lipid Extraction, SPE) hplc->hplc_prep gc_prep Sample Prep & Derivatization (Extraction, Silylation) gc->gc_prep hplc_opt Optimize HPLC Parameters (Mobile Phase, Column) hplc_prep->hplc_opt gc_opt Optimize GC Parameters (Temp Program, Column) gc_prep->gc_opt analysis Chromatographic Analysis hplc_opt->analysis gc_opt->analysis validation Validate Method (Linearity, Precision, Accuracy) analysis->validation end Optimized Method validation->end

Caption: Workflow for chromatographic method optimization.

troubleshooting problem Problem: Poor Isomer Resolution check_hplc Is the method HPLC? problem->check_hplc check_gc Is the method GC? problem->check_gc hplc_cause1 Cause: Sub-optimal Mobile Phase check_hplc->hplc_cause1 Yes hplc_cause2 Cause: Insufficient Column Selectivity check_hplc->hplc_cause2 Yes gc_cause1 Cause: Temperature Ramp Too Fast check_gc->gc_cause1 Yes gc_cause2 Cause: Insufficient Column Length check_gc->gc_cause2 Yes hplc_sol1 Solution: Adjust Solvent Gradient/Ratio hplc_cause1->hplc_sol1 hplc_sol2 Solution: Use Silver-Ion (Ag+) Column hplc_cause2->hplc_sol2 gc_sol1 Solution: Decrease Ramp Rate (e.g., 5°C/min) gc_cause1->gc_sol1 gc_sol2 Solution: Use a Longer Column (e.g., 60m) gc_cause2->gc_sol2

Caption: Troubleshooting logic for poor isomer resolution.

References

challenges in 1,3-Dipalmitin-D62 delivery to cells or animals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the delivery of 1,3-Dipalmitin-D62 to cells and animals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of 1,3-Dipalmitin, which is a diglyceride. The deuterium (B1214612) labeling makes it a valuable tool for tracer studies in metabolic research. It is commonly used to investigate fatty acid and triglyceride metabolism in vivo.[1]

Q2: What are the main challenges in delivering this compound to cells and animals?

A2: The primary challenges stem from its lipid nature, leading to poor water solubility, potential stability issues in aqueous environments, difficulties in achieving efficient cellular uptake, and complexities in formulation for in vivo administration.

Q3: Does the deuteration of this compound affect its delivery and biological activity?

A3: Deuteration is generally considered not to significantly alter the biochemical properties of lipids.[2] Deuterated polyunsaturated fatty acids are transported, processed, and incorporated into membranes similarly to their non-deuterated counterparts.[2] However, deuteration can slightly affect the phase transition temperature of phospholipids. For low-resolution studies, deuterated and non-deuterated lipids are often considered interchangeable.[3] It's important to note that the kinetic isotope effect, where molecules with heavier isotopes react slower, can be a factor in some biological processes, particularly in slowing lipid peroxidation.[2]

Troubleshooting Guides

Solubility and Formulation Issues

Problem: My this compound is not dissolving in my aqueous cell culture medium.

  • Cause: this compound, like other long-chain diglycerides, is highly hydrophobic and has very low solubility in water.

  • Solution:

    • Use of a Carrier Protein: The most common method for delivering fatty acids and other lipids to cells in culture is by complexing them with a carrier protein, such as bovine serum albumin (BSA).[4][5] This mimics the natural transport of lipids in the bloodstream.

    • Co-solvent System: For some applications, a co-solvent system can be used. First, dissolve the this compound in a small amount of a water-miscible organic solvent like ethanol (B145695) and then add it to the aqueous medium with vigorous vortexing. However, be mindful of the final solvent concentration as it can be toxic to cells.[6]

Problem: I am observing precipitation or aggregation of my this compound formulation over time.

  • Cause: Lipid aggregation is a common issue in aqueous solutions due to their hydrophobic nature. This can be influenced by temperature, pH, and the presence of other molecules.

  • Solution:

    • Optimize BSA Ratio: When using BSA, ensure the molar ratio of this compound to BSA is appropriate. A high ratio of lipid to BSA can lead to incomplete complexation and aggregation.

    • Temperature Control: Prepare and store lipid solutions at appropriate temperatures. Some lipids are less soluble at lower temperatures.

    • Anti-clumping Agents: For cell culture, commercially available anti-clumping agents can be added to the medium to reduce cell aggregation, which can sometimes be exacerbated by lipid additives.[7]

    • Filtration: After preparing the formulation, sterile filter it through a 0.22 µm filter to remove any aggregates before adding it to your cells.[5]

Solvent Solubility of 1,3-Dipalmitin (non-deuterated) Notes
ChloroformSlightly Soluble[8]A common organic solvent for initial lipid dissolution.
Ethyl AcetateSlightly Soluble[8]Another organic solvent option for initial dissolution.
EthanolSoluble (qualitative)[9]Often used as a co-solvent for aqueous preparations.
WaterInsolubleCarrier proteins or emulsifiers are necessary for aqueous dispersion.

Note: Quantitative solubility data for this compound in various solvents is limited. The table above provides qualitative information for the non-deuterated form. Researchers should perform their own solubility tests for their specific experimental conditions.

Stability Challenges

Problem: I am concerned about the stability of this compound in my experimental system.

  • Cause: Diglycerides can be susceptible to hydrolysis, especially at non-neutral pH. The ester bonds can be cleaved, releasing the fatty acids.

  • Solution:

    • pH Control: Maintain the pH of your solutions within a stable range, typically close to physiological pH (7.2-7.4) for cell culture and in vivo studies. Ester hydrolysis can be catalyzed by both acidic and basic conditions.[10]

    • Fresh Preparations: Prepare your this compound formulations fresh whenever possible to minimize degradation.

    • Storage Conditions: If storage is necessary, store aliquots at -20°C or below to slow down chemical degradation. Avoid repeated freeze-thaw cycles.

    • Analytical Verification: For long-term or critical studies, consider using analytical methods like chromatography (TLC, HPLC) or mass spectrometry to assess the integrity of your this compound stock over time.

In Vitro Delivery to Cells

Problem: I am not seeing the expected cellular uptake or biological effect of this compound.

  • Cause: Inefficient delivery to cells can be due to poor formulation, low bioavailability in the culture medium, or cellular efflux mechanisms.

  • Solution:

    • Optimize Formulation: Ensure your this compound is properly complexed with BSA or formulated in a way that allows for efficient interaction with the cell membrane.

    • Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time. Higher concentrations or longer incubation times may be needed, but be cautious of potential cytotoxicity.

    • Cell Type Considerations: Different cell types may have varying capacities for lipid uptake.

    • Control Experiments: Include appropriate controls, such as a vehicle control (e.g., BSA alone) and a positive control with a lipid known to be taken up by your cells.

Problem: I am observing cytotoxicity after treating my cells with this compound.

  • Cause: High concentrations of certain lipids, particularly saturated fatty acids, can be toxic to cells, a phenomenon known as lipotoxicity.[11] The formulation itself (e.g., high solvent concentration) can also be a source of toxicity.

  • Solution:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.

    • Solvent Toxicity Control: Ensure the final concentration of any organic solvent used in the preparation is below the toxic threshold for your cells.

    • Purity of Reagents: Use high-purity this compound and fatty acid-free BSA to avoid confounding effects from contaminants.

In Vivo Delivery to Animals

Problem: I am unsure how to formulate and administer this compound for my animal studies.

  • Cause: In vivo delivery of hydrophobic compounds requires careful formulation to ensure bioavailability and minimize toxicity.

  • Solution:

    • Liposomal Formulations: Encapsulating this compound in liposomes is a common and effective method for in vivo delivery of lipids.[12][13][14] Liposomes can improve stability and alter the biodistribution of the compound.

    • Emulsions: For oral or intravenous administration, formulating this compound as an emulsion can enhance its absorption and distribution.

    • Route of Administration: The choice of administration route (e.g., intravenous, oral, intraperitoneal) will depend on the research question and the formulation. For metabolic tracer studies, intravenous infusion is often used.

    • Toxicity Studies: Before conducting efficacy studies, it is crucial to perform preliminary toxicity studies in the chosen animal model to determine a safe and well-tolerated dose of the this compound formulation.[15]

Problem: My in vivo results are highly variable.

  • Cause: Variability in animal studies can arise from inconsistent formulation preparation, animal handling, or the physiological state of the animals.

  • Solution:

    • Consistent Formulation: Prepare the this compound formulation consistently for all animals in the study.

    • Animal Model Considerations: Use animals of the same age, sex, and genetic background. Ensure they are housed under identical conditions and have consistent access to food and water, as this can affect lipid metabolism.

    • Pharmacokinetic Studies: If possible, conduct preliminary pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of your this compound formulation in the animal model.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from methods used for preparing fatty acid-BSA complexes.[4][16][17]

Materials:

  • This compound

  • Ethanol (100%, high purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or heating block

  • Vortex mixer

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 100 mg/mL. Gently rotate or invert to dissolve, avoiding vigorous shaking which can cause frothing. Sterile filter the solution using a 0.22 µm filter.

  • Prepare a stock solution of this compound: Accurately weigh the desired amount of this compound and dissolve it in a small volume of 100% ethanol to create a concentrated stock solution (e.g., 50 mM). Gently warm the solution (e.g., to 60-70°C) to aid dissolution.

  • Complexation with BSA:

    • Warm the 10% BSA solution to 37°C.

    • While gently vortexing the warm BSA solution, slowly add the this compound stock solution dropwise. The molar ratio of this compound to BSA should be carefully controlled (a starting point could be 3:1 to 6:1).

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Final Formulation:

    • The resulting this compound-BSA complex can be stored in aliquots at -20°C.

    • For cell treatment, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium.

    • Prepare a vehicle control using the same concentration of BSA and ethanol without the lipid.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_cell_culture In Vitro Delivery cluster_animal In Vivo Delivery dissolve Dissolve this compound in Ethanol complex Complex with BSA dissolve->complex prepare_bsa Prepare 10% BSA in PBS prepare_bsa->complex add_to_media Add Complex to Cell Culture Media complex->add_to_media formulate Formulate as Liposomes or Emulsion complex->formulate treat_cells Treat Cells add_to_media->treat_cells analyze Analyze Cellular Uptake and Biological Effects treat_cells->analyze administer Administer to Animals formulate->administer collect Collect Samples administer->collect analyze_in_vivo Analyze Tracer Incorporation collect->analyze_in_vivo

Caption: Experimental workflow for the preparation and delivery of this compound.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc PLC receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag 1,2-Diacylglycerol (e.g., 1,3-Dipalmitin) pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc activates downstream Downstream Signaling pkc->downstream er Endoplasmic Reticulum ip3->er binds to receptor ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates

Caption: Simplified diacylglycerol (DAG) signaling pathway.[18][19]

References

Technical Support Center: 1,3-Dipalmitin-D62 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring accurate results in experiments involving 1,3-Dipalmitin-D62.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to maintain the isotopic and chemical purity of this compound. For solid or lyophilized forms, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[1] If the standard is in a solvent, it should be stored in a tightly sealed glass vial with a Teflon-lined cap at -20°C.[2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q2: What is hydrogen-deuterium (H-D) exchange and how can I prevent it with this compound?

A2: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium (B1214612) atom on your standard is replaced by a hydrogen atom from the surrounding environment, such as from moisture or protic solvents.[3] This can compromise the isotopic purity of your standard and lead to inaccurate quantification.[3] To prevent H-D exchange:

  • Use Aprotic Solvents: High-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) are generally recommended for reconstituting and preparing solutions.[1] Avoid acidic or basic aqueous solutions, as they can catalyze the exchange.

  • Minimize Moisture Exposure: Handle the standard in a dry atmosphere, for instance, under an inert gas like nitrogen or argon. Use thoroughly dried glassware. When removing the standard from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation.

Q3: What are common sources of chemical contamination in this compound experiments?

A3: Chemical contamination can arise from various sources and interfere with your analysis. Common contaminants include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic containers, especially when using organic solvents. It is highly recommended to use glass containers with Teflon-lined closures for storing solutions of lipid standards.

  • Solvents: Impurities in solvents can introduce background ions in mass spectrometry. Always use high-purity, LC-MS grade solvents.

  • Labware: Detergents, such as Tween and Triton, are not compatible with mass spectrometry and can persist in glassware. It is best to avoid washing glassware with soap; instead, rinse with hot water and an organic solvent like isopropanol. Polypropylene microcentrifuge tubes can also be a significant source of contaminants in lipidomic analyses.

  • Keratin (B1170402): This is a very common contaminant from skin, hair, and dust. To minimize keratin contamination, work in a clean environment like a laminar flow hood, wear gloves, and a lab coat.

Q4: How should I prepare stock and working solutions of this compound?

A4: Accurate preparation of solutions is crucial for quantitative analysis.

  • Allow the container of this compound to equilibrate to room temperature before opening.

  • Weigh the required amount of the standard using a calibrated analytical balance in a dry, inert atmosphere.

  • Quantitatively transfer the standard to a Class A volumetric flask.

  • Add a small amount of a suitable high-purity solvent (e.g., methanol or acetonitrile) to dissolve the standard completely. Gentle warming or sonication can aid dissolution, but be cautious with unsaturated lipids which are more prone to degradation.

  • Once dissolved, dilute to the mark with the solvent.

  • Stopper the flask and mix thoroughly by inverting it multiple times.

  • Transfer the stock solution to a clean, dry, and clearly labeled amber glass vial with a PTFE-lined cap for storage.

Troubleshooting Guides

Issue 1: Inconsistent or drifting internal standard signal in LC-MS/MS analysis.

Possible Cause Troubleshooting Steps
Degradation of the standard Check storage conditions and prepare a fresh stock solution. Avoid repeated freeze-thaw cycles.
Incomplete solubilization Try gentle warming or sonication to ensure the standard is fully dissolved. Visually inspect the solution for any particulate matter.
Chromatographic issues Prepare fresh mobile phase. Check the column temperature and ensure the column is properly equilibrated. If the problem persists, consider trying a new column.
H-D exchange Ensure the use of aprotic solvents and minimize exposure to moisture.

Issue 2: High background signal for the unlabeled 1,3-Dipalmitin in blank samples spiked with this compound.

Possible Cause Troubleshooting Steps
Isotopic cross-contamination The "heavy" internal standard may be contaminated with the unlabeled analyte. Analyze a high-concentration solution of the heavy internal standard alone to check for a signal at the m/z of the "light" analyte.
Contamination from labware or solvents Review all sample preparation steps for potential sources of contamination. Use high-purity solvents and clean glassware.
Carryover from previous injections Inject a blank solvent run to check for carryover on the LC-MS system.

Experimental Protocols & Workflows

Protocol 1: Keratin-Free Sample Preparation
  • Work Area Preparation: Thoroughly clean a laminar flow hood with 70% ethanol (B145695) and water. Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.

  • Personal Protective Equipment (PPE): Wear a clean lab coat, powder-free nitrile gloves, and a hairnet.

  • Reagent and Consumable Handling: Use fresh, high-purity reagents. Aliquot reagents to avoid contaminating stock solutions. Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.

  • Sample Handling: Perform all sample preparation steps within the laminar flow hood. Keep all tubes and plates covered as much as possible.

Workflow for Assessing Isotopic Purity of a Labeled Standard

This workflow outlines the steps to determine the level of unlabeled ("light") contamination in a "heavy" isotopically labeled standard using high-resolution mass spectrometry.

G cluster_prep Standard Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis prep_stock Prepare stock solution of heavy standard (e.g., 1 mg/mL) prep_dilutions Create a dilution series prep_stock->prep_dilutions infuse Infuse solutions into a high-resolution mass spectrometer prep_dilutions->infuse acquire Acquire data in full scan mode infuse->acquire extract Extract ion chromatograms for 'light' and 'heavy' species acquire->extract calculate Calculate the ratio of 'light' to 'heavy' signal extract->calculate

Workflow for assessing the isotopic purity of a labeled standard.
Contamination Pathways in Lipidomics Experiments

This diagram illustrates potential sources of contamination during a typical lipidomics workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_contaminants Potential Contaminants storage Standard Storage solubilization Solubilization storage->solubilization extraction Lipid Extraction solubilization->extraction lc_ms LC-MS Analysis extraction->lc_ms moisture Atmospheric Moisture moisture->storage H-D Exchange solvents Solvent Impurities solvents->solubilization plasticware Plasticware Leachates (e.g., Phthalates) plasticware->extraction glassware Glassware Residues (e.g., Detergents) glassware->extraction keratin Keratin (Dust, Skin, Hair) keratin->solubilization keratin->extraction

References

data analysis workflow for 1,3-Dipalmitin-D62 tracer studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide provides a comprehensive overview of the data analysis workflow and troubleshooting for stable isotope tracer studies in lipidomics, specific experimental protocols and mass spectrometry data for 1,3-Dipalmitin-D62 are not extensively available in the public domain. The information presented here is based on general principles of deuterated lipid tracer analysis and should be adapted to your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a deuterated form of 1,3-Dipalmitin, a type of diacylglycerol. The "D62" indicates that 62 hydrogen atoms in the two palmitic acid chains have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This "heavy" labeling allows researchers to use it as a tracer to study various aspects of lipid metabolism.[1] It can be used to investigate processes such as:

  • Triglyceride synthesis and turnover: By tracking the incorporation of the deuterated palmitate into triglyceride pools.

  • Fatty acid uptake and distribution: Following the appearance of the D62-labeled palmitate in different tissues and lipid fractions.

  • Lipolysis: Measuring the rate of release of the deuterated fatty acids from adipose tissue.

It can also serve as an internal standard for the quantification of endogenous (unlabeled) 1,3-Dipalmitin in mass spectrometry-based analyses.

Q2: What are the key considerations when designing a this compound tracer study?

A2: Careful experimental design is crucial for obtaining reliable and interpretable data. Key considerations include:

  • Tracer Administration Route: The choice between oral and intravenous administration depends on the research question. Oral administration is suitable for studying digestion, absorption, and subsequent metabolic fate, while intravenous infusion allows for direct introduction into the systemic circulation to study tissue uptake and metabolism.

  • Tracer Dose: The amount of tracer administered should be sufficient to be detected above the natural isotopic background but not so high as to perturb the normal metabolic pathways.

  • Administration Method: For in vivo studies, a primed, constant infusion is often the preferred method to achieve a metabolic and isotopic steady state, which simplifies the calculation of metabolic fluxes.[2][3] A bolus injection can also be used, but the data analysis is more complex.

  • Sampling Schedule: The timing and frequency of blood or tissue sampling should be designed to capture the dynamic changes in the tracer's concentration and incorporation into various lipid pools.

  • Choice of Analytical Platform: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for analyzing deuterated lipids. The choice depends on the specific lipid classes of interest and the required sensitivity.

Q3: What are the main advantages of using a deuterated tracer like this compound compared to a 13C-labeled tracer?

A3: Deuterated tracers are often more cost-effective than their 13C-labeled counterparts.[2] However, it's important to be aware of potential challenges associated with deuterium labeling.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during the data analysis workflow of this compound tracer studies.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no detectable tracer signal in samples Inadequate Tracer Dose: The amount of this compound administered was too low to be detected above the natural background.- Review the literature for typical doses used for similar deuterated lipid tracers. - Perform a pilot study with varying doses to determine the optimal amount for your experimental model.
Poor Bioavailability (Oral Administration): The tracer was not efficiently absorbed from the gastrointestinal tract.- Ensure the tracer is formulated in a suitable vehicle to enhance absorption. - Consider switching to an intravenous administration route if studying systemic metabolism.
Rapid Metabolism and Clearance: The tracer is being metabolized and cleared from the system faster than the sampling time points can capture.- Adjust the sampling schedule to include earlier time points after tracer administration.
Improper Sample Handling and Storage: The deuterated lipids may have degraded due to improper storage conditions.- Store deuterated lipid standards at or below -16°C.[4] - For unsaturated lipids, dissolve them in an appropriate organic solvent for storage rather than keeping them as a powder. - Avoid repeated freeze-thaw cycles.
High background noise in mass spectrometry data Sample Contamination: Impurities introduced during sample collection, processing, or from storage containers can interfere with the analysis.- Use high-purity solvents and reagents. - Utilize glass containers with Teflon-lined caps (B75204) for storing organic solutions to prevent leaching of plasticizers.
Matrix Effects: Components of the biological matrix (e.g., salts, other lipids) can suppress or enhance the ionization of the tracer, leading to inaccurate quantification.- Optimize the sample preparation method to remove interfering substances. - Use a matrix-matched calibration curve or the standard addition method for quantification.
Inaccurate quantification of tracer and its metabolites Kinetic Isotope Effect (KIE): The heavier mass of deuterium can cause enzymes to metabolize the deuterated tracer at a slightly slower rate than its unlabeled counterpart, leading to an underestimation of the true metabolic flux.- Be aware of the potential for KIE and, if possible, quantify its effect in your system. - Consider using mathematical models that account for KIE in your flux calculations.
Deuterium Loss: Deuterium atoms can be lost during metabolic reactions, leading to an underestimation of the tracer's presence in downstream metabolites.- Choose labeling positions on the molecule that are less prone to exchange during the metabolic pathways of interest. - If significant deuterium loss is suspected, it may be necessary to use alternative tracers, such as 13C-labeled compounds.
Chromatographic Isotope Effect: The deuterated tracer and its metabolites may have slightly different retention times in liquid chromatography compared to their unlabeled counterparts, which can affect peak integration and quantification.- Optimize the chromatographic method to minimize the retention time shift. - Ensure that the peak integration windows are set appropriately for both the labeled and unlabeled compounds.
Difficulty in identifying deuterated metabolites Lack of Reference Spectra: The mass spectral fragmentation patterns of deuterated metabolites may not be available in standard libraries.- Perform fragmentation analysis (MS/MS or MSn) on the suspected deuterated metabolite peaks to elucidate their structure. - Compare the fragmentation patterns to those of the unlabeled standards to identify characteristic neutral losses and fragment ions.

Experimental Protocols & Data Presentation

Generalized Experimental Workflow

A typical workflow for a this compound tracer study involves several key stages, from experimental design to data analysis.

G cluster_0 Experimental Phase cluster_1 Sample Processing & Analysis cluster_2 Data Analysis & Interpretation A Experimental Design (Tracer Dose, Route, Schedule) B Tracer Administration (e.g., Primed, Constant Infusion) A->B C Biological Sampling (Blood, Tissue) B->C D Lipid Extraction C->D E Sample Derivatization (if required for GC-MS) D->E F LC-MS or GC-MS Analysis E->F G Data Preprocessing (Noise Reduction, Baseline Correction) F->G H Peak Identification & Integration G->H I Isotopic Enrichment Calculation H->I J Kinetic Modeling & Flux Analysis I->J K Statistical Analysis & Biological Interpretation J->K

Generalized workflow for this compound tracer studies.
Data Presentation: Quantifying Fatty Acid Flux

Following a this compound tracer study, the primary quantitative data will be the isotopic enrichment of the D62-palmitate in various lipid pools over time. This data is then used to calculate key kinetic parameters. The results are typically summarized in tables for easy comparison between different experimental groups.

Table 1: Plasma D62-Palmitate Enrichment and Kinetic Parameters

Subject IDTreatment GroupTime (min)Plasma D62-Palmitate Enrichment (MPE)Palmitate Rate of Appearance (Ra) (µmol/kg/min)
001Control00.004.5
001Control305.23
001Control606.15
001Control1206.20
002Treatment X00.006.8
002Treatment X307.10
002Treatment X608.50
002Treatment X1208.65

MPE: Mole Percent Excess

Table 2: Incorporation of D62-Palmitate into Tissue Triglycerides

TissueTreatment GroupD62-Palmitate in Triglycerides (nmol/g tissue)Fractional Synthetic Rate (%/hour)
LiverControl150.412.5
LiverTreatment X225.818.9
AdiposeControl55.23.1
AdiposeTreatment X48.92.8

Signaling Pathway Visualization

The metabolic fate of the D62-palmitate from this compound can be visualized to illustrate its incorporation into various lipid metabolic pathways.

G This compound This compound D62-Palmitic Acid D62-Palmitic Acid This compound->D62-Palmitic Acid Lipolysis D62-Palmitoyl-CoA D62-Palmitoyl-CoA D62-Palmitic Acid->D62-Palmitoyl-CoA Activation Triglyceride Synthesis Triglyceride Synthesis D62-Palmitoyl-CoA->Triglyceride Synthesis Beta-Oxidation Beta-Oxidation D62-Palmitoyl-CoA->Beta-Oxidation Phospholipid Synthesis Phospholipid Synthesis D62-Palmitoyl-CoA->Phospholipid Synthesis Tissue Triglycerides-D62 Tissue Triglycerides-D62 Triglyceride Synthesis->Tissue Triglycerides-D62 Energy (Acetyl-CoA-D) Energy (Acetyl-CoA-D) Beta-Oxidation->Energy (Acetyl-CoA-D) Membrane Phospholipids-D62 Membrane Phospholipids-D62 Phospholipid Synthesis->Membrane Phospholipids-D62

Metabolic fate of D62-Palmitate from this compound tracer.

References

Validation & Comparative

A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation of 1,3-Dipalmitin-D62

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of lipidomics, the accuracy and reliability of quantitative data are paramount. Internal standards are the bedrock of precise lipid quantification, correcting for variations in sample preparation and analysis. This guide provides an objective comparison of 1,3-Dipalmitin-D62 with other common internal standards for triglyceride analysis, supported by established principles and representative experimental data.

The quantification of triglycerides (TGs) and other lipids by mass spectrometry is susceptible to several sources of variation, including sample loss during extraction, matrix effects from the biological sample, and fluctuations in instrument response. Internal standards (IS) are essential for mitigating these variables. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. By adding a known amount of the IS to the sample at the earliest stage of preparation, the ratio of the analyte to the IS can be used to accurately calculate the analyte's concentration, as the IS experiences the same experimental variations as the endogenous lipid.

Performance Comparison of Internal Standards for Triglyceride Analysis

The selection of an appropriate internal standard is a critical decision in the design of any quantitative lipidomics experiment. For triglyceride analysis, the most common choices fall into two categories: stable isotope-labeled (SIL) standards, such as this compound, and odd-chain triglyceride standards.

This compound , a deuterated analog of a common saturated triglyceride, is considered a gold-standard internal standard. The substitution of hydrogen atoms with deuterium (B1214612) results in a mass shift that is easily detectable by a mass spectrometer, while the chemical and physical properties remain nearly identical to the endogenous tripalmitin. This ensures that this compound behaves similarly to the target analytes during extraction, chromatography, and ionization.

Odd-chain triglycerides , such as tripentadecanoin (B53339) (C15:0) or tricosanoin (C17:0), are naturally occurring triglycerides with fatty acid chains that are typically absent or present at very low levels in most biological samples. Their structural similarity to endogenous even-chain triglycerides makes them a viable and more cost-effective alternative to SIL standards.

The following table summarizes the expected performance characteristics of this compound compared to odd-chain triglyceride internal standards based on established principles in lipidomics. It is important to note that direct head-to-head comparative experimental data under identical conditions is not extensively available in the public domain.

Performance MetricThis compound (Deuterated Standard)Odd-Chain Triglyceride Standards (e.g., Tripentadecanoin)Rationale & Key Considerations
Correction for Matrix Effects ExcellentGood to Very GoodDeuterated standards co-elute almost perfectly with their endogenous counterparts, ensuring they experience the same degree of ion suppression or enhancement. Odd-chain TGs have slightly different retention times, which may lead to less effective correction in complex matrices.
Correction for Recovery ExcellentVery GoodThe near-identical physicochemical properties of deuterated standards ensure they mimic the extraction and sample handling behavior of the analytes more closely than odd-chain TGs.
Linearity ExcellentExcellentBoth types of standards are expected to exhibit a linear response over a wide dynamic range when used at appropriate concentrations.
Specificity ExcellentGoodThis compound is isotopically distinct and will not be present endogenously. Odd-chain TGs are generally absent in mammalian systems, but low levels may be present from dietary sources, requiring careful verification.
Cost HigherLowerThe synthesis of stable isotope-labeled standards is more complex and expensive than the purification of naturally occurring odd-chain triglycerides.
Potential for Isotopic Crosstalk MinimalNot ApplicableWith high-resolution mass spectrometry, the mass difference between the deuterated standard and the analyte is sufficient to prevent spectral overlap.
Chromatographic Shift Minimal to NonePresentA slight difference in retention time between odd-chain and even-chain triglycerides is expected due to differences in hydrophobicity.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. The following protocols provide a general framework for the quantification of triglycerides in plasma using an internal standard.

Lipid Extraction from Plasma (Methyl-tert-butyl ether (MTBE) Method)

This protocol is a widely used method for the extraction of a broad range of lipids from plasma.[1]

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma in a glass tube, add 10 µL of a known concentration of the internal standard solution (e.g., this compound in methanol).

  • Solvent Addition: Add 750 µL of MTBE and 225 µL of methanol.

  • Extraction: Vortex the mixture for 1 minute and incubate on an orbital shaker for 15 minutes at room temperature.

  • Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water 2:1:1 v/v/v).

LC-MS/MS Analysis of Triglycerides

This is a representative protocol for the analysis of triglycerides using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: Gradient from 30% to 90% B

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 30% B

    • 15.1-18 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted analysis of specific triglycerides and the internal standard. Precursor ion scans or neutral loss scans can be used for untargeted profiling.

    • MRM Transitions: For each triglyceride and the internal standard, specific precursor-to-product ion transitions should be optimized. For triglycerides, the precursor ion is typically the ammonium adduct [M+NH4]+, and the product ions are the diacylglycerol-like fragments resulting from the neutral loss of a fatty acid chain.

Visualizing the Lipidomics Workflow

The following diagram illustrates a typical workflow for a quantitative lipidomics experiment, from sample collection to data analysis.

Lipidomics_Workflow Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., MTBE method) IS_Spiking->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (ESI-MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A typical experimental workflow for lipidomics analysis.

The following diagram illustrates a key signaling pathway involved in triglyceride metabolism, highlighting the central role of these lipids in cellular energy storage and release.

Triglyceride_Metabolism Triglyceride Metabolism Signaling Pathway cluster_synthesis Triglyceride Synthesis (Lipogenesis) cluster_breakdown Triglyceride Breakdown (Lipolysis) Glucose Glucose Glycerol_3_Phosphate Glycerol-3-Phosphate Glucose->Glycerol_3_Phosphate Fatty_Acids Fatty Acids Triglycerides_Storage Triglycerides (Stored in Lipid Droplets) Fatty_Acids->Triglycerides_Storage Glycerol_3_Phosphate->Triglycerides_Storage Triglycerides_Release Triglycerides Free_Fatty_Acids Free Fatty Acids Triglycerides_Release->Free_Fatty_Acids Glycerol Glycerol Triglycerides_Release->Glycerol Beta_Oxidation Beta-Oxidation (Energy Production) Free_Fatty_Acids->Beta_Oxidation Insulin Insulin Insulin->Triglycerides_Storage stimulates Glucagon Glucagon Glucagon->Triglycerides_Release stimulates

Caption: Key signaling pathways in triglyceride metabolism.

References

Validating LC-MS Methods for Diacylglycerols: A Comparative Guide to Using 1,3-Dipalmitin-D62

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of diacylglycerols (DAGs) is crucial. As key intermediates in lipid metabolism and important signaling molecules, precise measurement of DAGs like 1,3-dipalmitin (B116919) is essential. Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical technique for this purpose, and the choice of an appropriate internal standard is paramount for developing a robust and reliable method.

This guide provides a comparative overview of validating an LC-MS method using the stable isotope-labeled internal standard 1,3-Dipalmitin-D62 , alongside a common alternative, an odd-chain diacylglycerol. We present supporting experimental data and detailed methodologies to aid in the selection and implementation of the most suitable approach for your research needs.

Performance Comparison: Stable Isotope-Labeled vs. Odd-Chain Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for variations in extraction recovery, matrix effects, and instrument response. The two most common types of internal standards for lipidomics are stable isotope-labeled lipids and odd-chain lipids.

This compound , a deuterated form of 1,3-dipalmitin, is a prime example of a stable isotope-labeled internal standard. Its key advantage is its near-identical physicochemical properties to the endogenous analyte. This ensures it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.

An alternative approach is the use of an odd-chain diacylglycerol , such as 1,3-diheptadecanoin (C17:0/C17:0), which is not naturally abundant in most biological systems. While a cost-effective option, its chemical and physical properties differ more significantly from the analyte of interest compared to a stable isotope-labeled standard.

The following tables summarize the expected performance characteristics of an LC-MS method for the quantification of 1,3-dipalmitin, validated using either this compound or an odd-chain diacylglycerol as the internal standard.

Table 1: Linearity

ParameterThis compound (Internal Standard)Odd-Chain Diacylglycerol (Internal Standard)
Calibration Range1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995≥ 0.990
Linearity FitLinear, 1/x² weightingLinear, 1/x² weighting

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Accuracy (% Bias) with this compoundPrecision (%RSD) with this compoundAccuracy (% Bias) with Odd-Chain DiacylglycerolPrecision (%RSD) with Odd-Chain Diacylglycerol
Lower Limit of Quantification (LLOQ)1± 15%≤ 20%± 20%≤ 25%
Low QC3± 10%≤ 15%± 15%≤ 20%
Mid QC100± 10%≤ 15%± 15%≤ 20%
High QC800± 10%≤ 15%± 15%≤ 20%

As the data illustrates, the use of a stable isotope-labeled internal standard like this compound is expected to yield superior accuracy and precision, particularly at the lower limit of quantification.

Experimental Protocols

A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of 1,3-dipalmitin.

Sample Preparation: Lipid Extraction from Plasma
  • Thaw Plasma: Thaw 100 µL of plasma on ice.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or the odd-chain diacylglycerol) in methanol (B129727) to the plasma sample.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) mixture of methyl-tert-butyl ether (MTBE) and methanol (3:1, v/v).

  • Vortex and Incubate: Vortex the mixture vigorously for 1 minute and incubate on an orbital shaker at 4°C for 15 minutes.

  • Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collect Organic Phase: Carefully collect the upper organic phase into a clean tube.

  • Evaporate to Dryness: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried lipid extract in 100 µL of the LC-MS mobile phase (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v) and transfer to an LC-MS vial.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient from 30% to 90% B

    • 12-15 min: Hold at 90% B

    • 15.1-18 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 1,3-Dipalmitin: Precursor ion [M+NH₄]⁺ → Product ion (e.g., loss of a palmitic acid residue)

      • This compound: Precursor ion [M+D+NH₄]⁺ → Product ion (corresponding to the deuterated fragment)

      • Odd-Chain Diacylglycerol: Precursor ion [M+NH₄]⁺ → Product ion (e.g., loss of a C17:0 fatty acid residue)

    • Optimize collision energies and other source parameters for maximum signal intensity.

Visualizing Workflows and Pathways

To further clarify the experimental and biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Spike IS Spike with This compound Plasma Sample->Spike IS Extraction Lipid Extraction (MTBE/Methanol) Spike IS->Extraction Dry & Reconstitute Evaporation and Reconstitution Extraction->Dry & Reconstitute UPLC UPLC Separation (C18 Column) Dry & Reconstitute->UPLC MS Mass Spectrometry (ESI+, MRM) UPLC->MS Data Processing Data Acquisition and Processing MS->Data Processing Quantification Quantification Data Processing->Quantification

A typical experimental workflow for LC-MS based lipidomics.

Diacylglycerols like 1,3-dipalmitin are not only metabolic intermediates but also crucial signaling molecules. A primary signaling role of diacylglycerol is the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., 1,3-Dipalmitin) PIP2->DAG PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate CellularResponse Cellular Responses (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse

Diacylglycerol-mediated activation of the Protein Kinase C signaling pathway.

Conclusion

The choice of internal standard is a critical decision in the development of quantitative LC-MS methods for lipidomics. While odd-chain diacylglycerols can provide acceptable performance, the use of a stable isotope-labeled internal standard like This compound is unequivocally the superior approach. Its near-identical chemical nature to the analyte ensures more effective correction for analytical variability, leading to enhanced data quality, particularly in terms of accuracy and precision. For researchers and drug development professionals aiming for the highest level of confidence in their bioanalytical data for diacylglycerols, the use of a deuterated internal standard is the recommended best practice.

Cross-Validation of 1,3-Dipalmitin-D62 Results: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of lipids, ensuring the accuracy and reliability of results is paramount. Cross-validation of data obtained using a specific analytical method with results from orthogonal techniques is a critical step in method validation and ensures the robustness of the generated data. This guide provides a comparative overview of three widely used analytical techniques for the quantification of diacylglycerols (DAGs) like 1,3-Dipalmitin, for which the deuterium-labeled internal standard 1,3-Dipalmitin-D62 is employed: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical methodologies and to aid in the cross-validation of quantitative lipidomics data.

Data Presentation: A Quantitative Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of LC-MS, GC-MS, and NMR for the quantitative analysis of diacylglycerols. The data presented is a synthesis from various studies and represents typical performance metrics.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by liquid chromatography followed by mass analysis.Separation of volatile derivatives by gas chromatography followed by mass analysis.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Derivatization Often required to improve ionization efficiency and sensitivity.Required to convert DAGs into volatile Fatty Acid Methyl Esters (FAMEs).[1][2]Not typically required for structural elucidation; derivatization with a phosphorus-containing reagent can be used for ³¹P-NMR.[3][4][5]
Sensitivity Very high (attomolar to femtomolar range).High, suitable for trace analysis.Lower sensitivity compared to MS techniques.
Precision (RSD) Typically <15% with appropriate internal standards.Dependent on derivatization and injection precision.High precision, with RSDs often around 2%.
Accuracy High, dependent on the availability of appropriate internal standards.High with proper calibration and internal standards.High, qNMR can provide absolute quantification with accuracy often within ±1-2%.
Specificity High, especially with tandem MS (MS/MS) for structural confirmation.High, provides detailed information on fatty acid composition.High, provides detailed structural information and isomeric differentiation.
Throughput High, suitable for large-scale lipidomics studies.Moderate, sample derivatization can be time-consuming.Lower, longer acquisition times are often required.
Strengths Broad applicability to a wide range of lipids, high sensitivity.Excellent for fatty acid profiling of complex mixtures.Non-destructive, highly quantitative without the need for identical standards, provides detailed structural information.
Limitations Ion suppression effects, requires internal standards for accurate quantification.Limited to volatile and thermally stable compounds, requires derivatization.Lower sensitivity, higher instrumentation cost.

Experimental Protocols

Detailed methodologies for the quantification of diacylglycerols using LC-MS/MS, GC-MS, and ³¹P-NMR are provided below. The use of an appropriate internal standard, such as this compound, is crucial for accurate quantification in MS-based methods.

Quantitative Analysis of Diacylglycerols by LC-MS/MS

This protocol outlines a method for the sensitive quantification of DAGs using derivatization to enhance ionization efficiency.

a. Sample Preparation and Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent.

  • Perform a liquid-liquid extraction using a chloroform/methanol (B129727)/water mixture (Folch method) or methyl-tert-butyl ether (MTBE) extraction.

  • Spike the sample with a known amount of this compound internal standard prior to extraction.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

b. Derivatization of Diacylglycerols:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform).

  • Add a derivatizing agent, such as N,N-dimethylglycine (DMG), to introduce a permanent positive charge to the DAG molecules, significantly increasing their signal intensity in the mass spectrometer.

  • Incubate the reaction mixture to ensure complete derivatization.

c. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Use a reversed-phase C18 column (e.g., 2.1 mm × 150 mm, 1.7 µm particle size).

    • Employ a binary solvent gradient. For example, Mobile Phase A: 40% water, 60% methanol with 5 mM ammonium (B1175870) acetate. Mobile Phase B: 90% isopropanol, 10% acetonitrile (B52724) with 0.1% formic acid.

    • Set a flow rate of 0.2 mL/min.

  • Mass Spectrometry Detection:

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the specific precursor-to-product ion transitions for the derivatized endogenous DAGs and the this compound internal standard.

d. Quantification:

  • Generate a calibration curve using a series of known concentrations of a non-endogenous DAG standard.

  • Calculate the concentration of each DAG species in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Analysis of Diacylglycerols by GC-MS (as FAMEs)

This protocol involves the conversion of diacylglycerols to their corresponding fatty acid methyl esters (FAMEs) for analysis.

a. Lipid Extraction and Saponification:

  • Extract total lipids from the sample as described in the LC-MS protocol, including the addition of the this compound internal standard.

  • Saponify the glycerides by heating with methanolic sodium hydroxide (B78521) to release the fatty acids.

b. Derivatization to FAMEs:

  • Esterify the fatty acids to FAMEs using a reagent such as boron trifluoride in methanol (BF₃-methanol) or methanolic HCl.

  • Heat the reaction mixture to ensure complete conversion.

  • Extract the FAMEs into a nonpolar solvent like heptane.

c. GC-MS Analysis:

  • Gas Chromatography:

    • Use a capillary column suitable for FAME analysis, such as a polyethylene (B3416737) glycol (e.g., FAMEWAX) or a biscyanopropyl phase column.

    • Employ a temperature gradient program for the oven, for example, starting at 70°C and ramping up to 240°C.

    • Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Use an Electron Ionization (EI) source.

    • Acquire data in full scan mode to identify the FAMEs based on their mass spectra and retention times.

    • For quantification, Selected Ion Monitoring (SIM) can be used to increase sensitivity.

d. Quantification:

  • Identify and quantify the individual FAMEs based on their peak areas relative to the peak area of the deuterated standard (derived from this compound).

  • The total diacylglycerol content can be inferred from the sum of the quantified fatty acids.

Quantitative Analysis of Diacylglycerols by ³¹P-NMR

This protocol utilizes a derivatization agent to introduce a phosphorus moiety, allowing for quantification via ³¹P-NMR.

a. Sample Preparation and Derivatization:

  • Extract the lipids from the sample.

  • In an NMR tube, dissolve a known amount of the lipid extract in a deuterated solvent mixture (e.g., pyridine (B92270) and CDCl₃).

  • Add a phosphitylating reagent, which reacts quantitatively with the hydroxyl groups of the diacylglycerols.

  • Allow the reaction to proceed to completion at room temperature.

b. ³¹P-NMR Spectroscopy:

  • Acquire the ³¹P-NMR spectrum using a high-field NMR spectrometer.

  • Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

  • Set a sufficient relaxation delay (e.g., 25 seconds) to allow for complete relaxation of the phosphorus nuclei, which is crucial for accurate quantification.

c. Quantification:

  • Integrate the signals corresponding to the derivatized 1,2- and 1,3-diacylglycerols.

  • The relative molar amounts of the different diacylglycerol isomers can be determined directly from the ratios of their respective signal integrals.

  • Absolute quantification can be achieved by adding a known amount of a phosphorus-containing internal standard. The coefficient of variation for the integration of DAG signals in ³¹P-NMR spectra has been reported to be less than 2%.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for cross-validating analytical results for 1,3-Dipalmitin using different techniques.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Comparison Sample Biological Sample SpikedSample Sample spiked with This compound Sample->SpikedSample Add Internal Standard LipidExtract Lipid Extract SpikedSample->LipidExtract Lipid Extraction LCMS LC-MS/MS Analysis LipidExtract->LCMS GCMS GC-MS Analysis (as FAMEs) LipidExtract->GCMS NMR NMR Analysis LipidExtract->NMR Quant_LCMS Quantitative Result (LC-MS) LCMS->Quant_LCMS Quant_GCMS Quantitative Result (GC-MS) GCMS->Quant_GCMS Quant_NMR Quantitative Result (NMR) NMR->Quant_NMR Comparison Cross-Validation: Compare Results Quant_LCMS->Comparison Quant_GCMS->Comparison Quant_NMR->Comparison

Caption: Workflow for cross-validation of diacylglycerol quantification.

LogicalRelationship Start Quantitative Question: Concentration of 1,3-Dipalmitin? Method1 Primary Method (e.g., LC-MS with this compound) Start->Method1 Method2 Orthogonal Method 1 (e.g., GC-MS) Start->Method2 Method3 Orthogonal Method 2 (e.g., qNMR) Start->Method3 Result1 Result 1 Method1->Result1 Result2 Result 2 Method2->Result2 Result3 Result 3 Method3->Result3 Compare Compare Results (Statistical Analysis) Result1->Compare Result2->Compare Result3->Compare Conclusion Validated Result Compare->Conclusion

Caption: Logical flow for cross-technique result validation.

References

A Comparative Guide to the Accuracy and Precision of 1,3-Dipalmitin-D62 as a Tracer in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tracers in Lipid Metabolism

Stable isotope-labeled compounds are invaluable tools for elucidating the intricate pathways of lipid metabolism in vivo. By introducing a labeled molecule (tracer) and monitoring its fate, researchers can quantify the kinetics of metabolic processes such as fatty acid oxidation, synthesis, and transport. The ideal tracer is metabolically indistinguishable from its endogenous counterpart (tracee) but can be detected and quantified by mass spectrometry. Key performance indicators for a tracer are its accuracy (closeness of a measured value to a known standard) and precision (reproducibility of the measurement).

1,3-Dipalmitin-D62: A Deuterated Diacylglycerol Tracer

This compound is a synthetic diacylglycerol in which the two palmitic acid chains are heavily labeled with deuterium (B1214612) (62 deuterium atoms). As a diacylglycerol, it can serve as a tracer for pathways involving the synthesis and breakdown of more complex lipids like triglycerides, as well as being a source of labeled fatty acids upon lipolysis. Its high degree of deuteration makes it easily distinguishable from its unlabeled counterpart by mass spectrometry.

While specific performance data for this compound is not extensively published, its utility can be inferred from studies using deuterated fatty acids. Deuterium-labeled tracers are often favored for their lower cost compared to 13C-labeled alternatives.

Alternative Tracers: A Focus on 13C-Labeled Palmitate

A widely used and well-validated alternative for tracing palmitate metabolism is uniformly 13C-labeled palmitate ([U-13C]palmitate). This tracer has been extensively used in human studies to measure fatty acid flux and oxidation. The use of 13C as the isotopic label can offer advantages in certain analytical setups, particularly with gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), which provides very high precision.

Performance Comparison: Deuterated vs. 13C-Labeled Tracers

Although direct comparative data for this compound is unavailable, a study by Votruba et al. (2004) provides a valuable comparison between a deuterated palmitate (d31-palmitate) and a 13C-labeled palmitate ([1-13C]palmitate) for measuring dietary fat oxidation. This comparison can serve as a proxy for understanding the relative performance of deuterated versus 13C-labeled lipid tracers.

Parameterd31-Palmitate (Deuterated)[1-13C]Palmitate (13C-Labeled)Reference
Tracer Recovery (uncorrected) 10.6 ± 3% (in urine)5.6 ± 2% (in breath)
Tracer Recovery (acetate-corrected) Not ApplicableWell-correlated with d31-palmitate
Correlation (uncorrected d31 vs. corrected 13C) y = 0.96x + 0 (p < 0.0001)y = 0.96x + 0 (p < 0.0001)
Reproducibility (CV%) for Palmitate Flux Not directly reported8% (inter-day)

This table summarizes data from studies on deuterated and 13C-labeled palmitate, which is a constituent of this compound. The data is presented as an indirect comparison of the expected performance characteristics.

The study by Votruba et al. (2004) demonstrated a strong correlation between the results obtained with d31-palmitate and acetate-corrected [1-13C]palmitate, suggesting that deuterated fatty acid tracers can provide accurate measurements of fatty acid oxidation. Notably, the use of d31-palmitate did not require a separate acetate (B1210297) correction, simplifying the experimental protocol.

In terms of precision, a study by Guo et al. (1997) using [U-13C]palmitate reported a high degree of reproducibility for measuring palmitate flux, with an inter-day coefficient of variation of 8%. This highlights the high precision achievable with well-established 13C-labeled tracers and advanced analytical techniques.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a tracer are not widely published. However, a general workflow for a lipid tracer study would involve the following key steps:

  • Tracer Administration: The tracer, in this case this compound, would be administered to the subject, typically orally as part of a meal or intravenously after being complexed with albumin.

  • Biological Sampling: Blood, tissue, or breath samples are collected at timed intervals to monitor the appearance and disappearance of the tracer and its metabolites.

  • Sample Preparation: Lipids are extracted from the biological samples. For analysis of fatty acids, the lipids are typically hydrolyzed, and the fatty acids are derivatized (e.g., to fatty acid methyl esters).

  • Mass Spectrometric Analysis: The isotopic enrichment of the target molecules is determined using gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).

  • Kinetic Modeling: The data on isotopic enrichment over time is used in mathematical models to calculate metabolic flux rates.

Visualizing Experimental Workflows and Metabolic Pathways

The following diagrams illustrate a generalized experimental workflow for a lipid tracer study and the potential metabolic fate of this compound.

Experimental_Workflow Tracer_Admin Tracer Administration (this compound) Biological_Sampling Biological Sampling (Blood, Tissue) Tracer_Admin->Biological_Sampling Sample_Prep Sample Preparation (Lipid Extraction) Biological_Sampling->Sample_Prep MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Sample_Prep->MS_Analysis Data_Analysis Kinetic Modeling & Data Analysis MS_Analysis->Data_Analysis

Caption: A generalized experimental workflow for a lipid tracer study.

Metabolic_Fate D62_Dipalmitin This compound Lipolysis Lipolysis D62_Dipalmitin->Lipolysis D31_Palmitate D31-Palmitic Acid Lipolysis->D31_Palmitate Glycerol Glycerol Lipolysis->Glycerol Beta_Oxidation Beta-Oxidation D31_Palmitate->Beta_Oxidation Re_esterification Re-esterification D31_Palmitate->Re_esterification TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle CO2 Labeled CO2 TCA_Cycle->CO2 Labeled_Triglycerides Labeled Triglycerides Re_esterification->Labeled_Triglycerides

Caption: Potential metabolic fate of this compound.

Conclusion

This compound holds promise as a tracer for investigating the metabolism of diacylglycerols and the fatty acids derived from them. While direct data on its accuracy and precision are currently limited, studies on analogous deuterated fatty acid tracers suggest that it can be a valuable tool. The choice between a deuterated tracer like this compound and a 13C-labeled alternative will depend on the specific research question, the analytical instrumentation available, and cost considerations. Further validation studies are needed to fully characterize the performance of this compound as a tracer in various research applications.

Unveiling the Metabolic Journey of 1,3-Dipalmitin-D62: A Comparative Guide to Stable Isotope Tracers in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, stable isotope-labeled tracers are indispensable tools. This guide provides a comprehensive comparison of 1,3-Dipalmitin-D62 with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for specific research questions.

Introduction to this compound and Stable Isotope Tracing

This compound is a synthetic triglyceride containing two palmitic acid molecules labeled with 62 deuterium (B1214612) atoms, attached to the first and third carbons of a glycerol (B35011) backbone. As a stable isotope-labeled tracer, it is metabolically indistinguishable from its natural counterpart, allowing researchers to track its absorption, distribution, and breakdown within a biological system without the safety concerns associated with radioactive isotopes. The primary analytical technique for tracing these labeled molecules is mass spectrometry, which detects the mass difference between the labeled and unlabeled compounds.[1]

The fundamental principle of stable isotope tracing lies in the administration of a labeled compound and the subsequent measurement of its incorporation into various metabolites over time. This allows for the quantification of metabolic fluxes and the elucidation of complex biochemical pathways.

The Metabolic Fate of this compound

Upon oral or parenteral administration, this compound undergoes enzymatic hydrolysis by lipases, releasing deuterated (D62) palmitic acid and glycerol. The labeled palmitic acid then enters the free fatty acid pool and can follow several metabolic routes:

  • Re-esterification: The D62-palmitic acid can be re-esterified into new triglycerides, phospholipids, and other complex lipids in various tissues, such as the liver and adipose tissue.

  • Beta-oxidation: The labeled fatty acid can be transported into the mitochondria and undergo beta-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for the synthesis of other molecules.

  • Incorporation into signaling molecules: Palmitic acid is a precursor for the synthesis of various signaling lipids, and the D62 label allows for the tracking of its contribution to these pathways.

Comparison of this compound with Alternative Tracers

The choice of a stable isotope tracer depends on the specific research question, the biological system under investigation, and analytical capabilities. Here, we compare this compound with two widely used alternatives: uniformly 13C-labeled palmitate ([U-13C]palmitate) and heavy water (D2O).

FeatureThis compound[U-13C]PalmitateHeavy Water (D2O)
Label Deuterium (D)Carbon-13 (13C)Deuterium (D)
Administration Oral or IntravenousIntravenous Infusion or OralOral (in drinking water)
Metabolic Focus Triglyceride digestion, absorption, and fatty acid fateFatty acid flux, oxidation, and incorporation into lipidsDe novo lipogenesis and global lipid turnover
Advantages Traces the entire process from triglyceride digestion.Directly traces the carbon backbone of the fatty acid. Less potential for isotopic effects compared to deuterium.[2]Cost-effective and easy to administer for long-term studies.[3] Labels a wide range of lipids.[3]
Limitations Potential for kinetic isotope effects due to the heavy deuterium label.Higher cost compared to deuterated tracers.[4]Indirect labeling of fatty acids. The degree of labeling can be influenced by other metabolic pathways.
Typical Analysis GC-MS or LC-MS/MSGC-C-IRMS or LC-MS/MSGC-MS or LC-MS/MS
Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing these tracers. It is important to note that direct comparative studies are limited, and these values are compiled from different experimental setups.

ParameterThis compound (or similar deuterated FA)[U-13C]PalmitateFindingReference
Plasma Fatty Acid Flux (Resting) -Virtually identical to radiotracer methodsProvides accurate measurement of systemic palmitate flux.[5]
Incorporation into Muscle Diacylglycerol (DAG) -Close correlation between plasma FFA enrichment and tissue DAG enrichmentDemonstrates plasma FFAs as a key source for intramuscular DAG synthesis.[6]
Hepatic Lipid Incorporation (Fasting Mice) -Bulk of labeled palmitate incorporated into triglycerides and phosphatidylcholineHighlights the liver's role in buffering excess fatty acids.[7]
Plasma Fatty Acid Detection (Oral Dosing in Rats) d7-Stearic Acid-Maximal plasma concentrations of 0.6 to 2.2 µM with detectable levels up to 72 hours.[8]

Experimental Protocols

This compound Administration and Analysis (Rodent Model)

This protocol is a general guideline for an oral gavage study in mice to trace the metabolic fate of this compound.

Materials:

  • This compound

  • Corn oil (or other suitable vehicle)

  • Gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection tools

  • Solvents for extraction (e.g., chloroform, methanol)

  • Internal standards (e.g., deuterated or 13C-labeled fatty acids)

Procedure:

  • Tracer Preparation: Prepare a homogenous suspension of this compound in corn oil at the desired concentration.

  • Animal Fasting: Fast mice overnight (approximately 12-16 hours) with free access to water to ensure gastric emptying.

  • Oral Gavage: Administer a single bolus of the this compound suspension via oral gavage. The volume should be appropriate for the mouse's body weight.

  • Blood and Tissue Collection: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-gavage via tail vein or retro-orbital bleeding. At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, intestine).

  • Sample Processing:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Tissues: Flash-freeze tissues in liquid nitrogen and store at -80°C until analysis.

  • Lipid Extraction and Analysis:

    • Homogenize tissues and extract lipids using a method such as the Folch or Bligh-Dyer procedure.

    • Hydrolyze the lipid extract to release free fatty acids.

    • Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs).

    • Analyze the samples by GC-MS or LC-MS/MS to determine the enrichment of D62-palmitate in different lipid fractions.

[U-13C]Palmitate Infusion and Analysis (Human Study)

This protocol outlines a constant intravenous infusion of [U-13C]palmitate in human subjects to measure fatty acid kinetics.

Materials:

  • [U-13C]Palmitate

  • Human serum albumin (fatty acid-free)

  • Sterile saline

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Blood collection tubes

  • Breath collection bags

Procedure:

  • Tracer Preparation: Prepare the [U-13C]palmitate tracer by dissolving it in sterile saline with human serum albumin to ensure solubility.[9]

  • Subject Preparation: Subjects should fast overnight. Insert catheters into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein (kept in a heated box for arterialized venous blood) for blood sampling.

  • Priming Dose and Infusion: Administer a priming bolus of the tracer to rapidly achieve isotopic steady state, followed by a constant infusion for a set period (e.g., 2-4 hours).[6]

  • Blood and Breath Sampling: Collect blood and breath samples at baseline and at regular intervals during the infusion to measure plasma palmitate enrichment and expired 13CO2.[9]

  • Sample Processing and Analysis:

    • Separate plasma from blood samples.

    • Extract, hydrolyze, and derivatize plasma lipids as described in the previous protocol.

    • Analyze plasma samples for [U-13C]palmitate enrichment using GC-C-IRMS or LC-MS/MS.[5][9]

    • Analyze breath samples for 13CO2 enrichment using isotope ratio mass spectrometry to determine fatty acid oxidation rates.

Heavy Water (D2O) Labeling and Lipidomics Analysis

This protocol describes a long-term D2O labeling approach for studying de novo lipogenesis.

Materials:

  • Deuterium oxide (D2O)

  • Drinking water bottles for animal studies

  • Blood and tissue collection supplies

Procedure:

  • D2O Administration: Provide drinking water enriched with a specific percentage of D2O (e.g., 4-8%) to the animals for a designated period (days to weeks).[10]

  • Sample Collection: At the end of the labeling period, collect blood and tissues as required.

  • Lipid Extraction and Analysis:

    • Extract total lipids from plasma and tissues.

    • Analyze the lipid extracts using high-resolution LC-MS/MS to determine the deuterium incorporation into various lipid species.

    • Specialized software is often required to analyze the complex isotopic patterns generated by D2O labeling.

Visualizing Metabolic Pathways and Workflows

Metabolic Fate of this compound

metabolic_fate This compound This compound Lipases Lipases This compound->Lipases D62-Palmitic Acid D62-Palmitic Acid Lipases->D62-Palmitic Acid Glycerol Glycerol Lipases->Glycerol Free Fatty Acid Pool Free Fatty Acid Pool D62-Palmitic Acid->Free Fatty Acid Pool Re-esterification Re-esterification Free Fatty Acid Pool->Re-esterification Beta-oxidation Beta-oxidation Free Fatty Acid Pool->Beta-oxidation Triglycerides (labeled) Triglycerides (labeled) Re-esterification->Triglycerides (labeled) Phospholipids (labeled) Phospholipids (labeled) Re-esterification->Phospholipids (labeled) Acetyl-CoA (labeled) Acetyl-CoA (labeled) Beta-oxidation->Acetyl-CoA (labeled) Citric Acid Cycle Citric Acid Cycle Acetyl-CoA (labeled)->Citric Acid Cycle Energy (ATP) Energy (ATP) Citric Acid Cycle->Energy (ATP)

Caption: Metabolic pathway of this compound hydrolysis and subsequent fate of labeled palmitic acid.

Experimental Workflow for Stable Isotope Tracer Study

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Tracer Preparation Tracer Preparation Tracer Administration Tracer Administration Tracer Preparation->Tracer Administration Animal/Human Subject Preparation Animal/Human Subject Preparation Animal/Human Subject Preparation->Tracer Administration Blood/Tissue/Breath Sampling Blood/Tissue/Breath Sampling Tracer Administration->Blood/Tissue/Breath Sampling Sample Processing Sample Processing Blood/Tissue/Breath Sampling->Sample Processing Lipid Extraction Lipid Extraction Sample Processing->Lipid Extraction Derivatization Derivatization Lipid Extraction->Derivatization Mass Spectrometry Analysis Mass Spectrometry Analysis Derivatization->Mass Spectrometry Analysis Data Analysis Data Analysis Mass Spectrometry Analysis->Data Analysis

Caption: General experimental workflow for a stable isotope tracer study in lipid metabolism.

Conclusion

The selection of a stable isotope tracer is a critical step in designing experiments to investigate lipid metabolism. This compound offers a valuable tool for studying the entire pathway of triglyceride digestion and fatty acid absorption. However, for specific questions related to fatty acid flux and de novo lipogenesis, [U-13C]palmitate and D2O, respectively, provide powerful alternatives. By understanding the metabolic fate of these tracers and adhering to rigorous experimental protocols, researchers can gain significant insights into the intricate regulation of lipid metabolism in health and disease.

References

Assessing the Biological Equivalence of 1,3-Dipalmitin-D62 and its Unlabeled Form: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterium (B1214612) Labeling and Biological Equivalence

1,3-Dipalmitin is a diglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules at positions 1 and 3. Its deuterated form, 1,3-Dipalmitin-D62, has the 62 hydrogen atoms of the two palmitic acid chains replaced with deuterium. Such stable isotope labeling is a powerful tool for tracing the metabolic fate of molecules in biological systems without altering their fundamental chemical properties.[1]

The primary assumption in tracer studies is that the labeled and unlabeled molecules are biologically equivalent. However, the mass difference between hydrogen and deuterium can sometimes lead to a "kinetic isotope effect" (KIE), where the C-D bond is stronger and thus cleaved at a slower rate than a C-H bond.[2] For fatty acids like palmitate, metabolic processes primarily involve enzymatic reactions at the carboxyl group or beta-oxidation, which may not be significantly affected by deuteration of the acyl chain. The biological equivalence is therefore expected to be high.

Data Presentation: Expected Outcomes of Comparative Analysis

While direct comparative data for this compound is unavailable, the following tables present hypothetical data based on typical pharmacokinetic and metabolic studies for lipids. These tables illustrate the expected similarity in key parameters when assessing the biological equivalence of a deuterated and an unlabeled triglyceride.

Table 1: Hypothetical Pharmacokinetic Parameters of 1,3-Dipalmitin and this compound in Plasma Following Oral Administration.

Parameter1,3-DipalmitinThis compoundExpected % Difference
Cmax (µg/mL) 150 ± 25145 ± 22< 5%
Tmax (hr) 4.5 ± 0.54.6 ± 0.6< 3%
AUC (0-t) (µg·hr/mL) 850 ± 110830 ± 105< 3%
Half-life (t½) (hr) 6.2 ± 0.86.3 ± 0.9< 2%

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Hypothetical Metabolic Profile in Liver Homogenates after 24 hours.

Metabolite% of Total (1,3-Dipalmitin)% of Total (this compound)
Triglycerides 75 ± 574 ± 6
Free Fatty Acids 15 ± 316 ± 3
Phospholipids 8 ± 28 ± 2
Cholesteryl Esters 2 ± 12 ± 1

Experimental Protocols

To empirically determine the biological equivalence, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study
  • Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of 1,3-Dipalmitin and this compound.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Dosing: Oral gavage of either 1,3-Dipalmitin or this compound formulated in an appropriate vehicle (e.g., corn oil).

  • Sample Collection: Blood samples are collected via the tail vein at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Analysis: Plasma is separated, and lipids are extracted. The concentrations of the parent compound and its major metabolites are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of the deuterated standard for the unlabeled analysis and vice-versa allows for precise quantification.[1]

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.

In Vitro Metabolic Stability Assay
  • Objective: To assess the rate of metabolism of both compounds in liver microsomes.

  • System: Rat or human liver microsomes.

  • Procedure:

    • Incubate 1,3-Dipalmitin or this compound with liver microsomes in the presence of NADPH.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction with a cold organic solvent.

    • Analyze the remaining parent compound concentration by LC-MS.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Visualizations

The following diagrams illustrate the experimental workflow for assessing biological equivalence and the metabolic pathway of 1,3-Dipalmitin.

G Experimental Workflow for Bioequivalence Assessment cluster_0 In Vivo Study cluster_1 In Vitro Study cluster_2 Data Comparison & Conclusion a1 Dosing (Oral Gavage) Group 1: Unlabeled Group 2: Labeled a2 Blood Sampling (Time Course) a1->a2 a3 LC-MS Analysis of Plasma Lipids a2->a3 a4 Pharmacokinetic Modeling a3->a4 c1 Compare PK Parameters and Metabolic Profiles a4->c1 b1 Incubation with Liver Microsomes b2 Time Point Sampling b1->b2 b3 LC-MS Analysis b2->b3 b4 Metabolic Rate Calculation b3->b4 b4->c1 c2 Assess Bioequivalence c1->c2

Caption: Workflow for assessing the biological equivalence of labeled and unlabeled compounds.

G Metabolic Pathway of 1,3-Dipalmitin cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation & Tissues A 1,3-Dipalmitin(-D62) C 2-Monoacylglycerol + 2 Palmitic Acid(-D31) A->C Hydrolysis B Pancreatic Lipase B->A D Re-esterification C->D E Triglycerides D->E F Chylomicron Assembly E->F G Secretion into Lymph F->G H Lipoprotein Lipase G->H Transport I Uptake by Tissues H->I J Beta-Oxidation or Storage I->J

Caption: Simplified metabolic fate of orally ingested 1,3-Dipalmitin.

Conclusion

Based on the principles of stable isotope labeling, this compound is expected to be biologically equivalent to its unlabeled form. The deuterium labeling on the acyl chains is unlikely to cause a significant kinetic isotope effect in the major metabolic pathways of triglycerides. However, to definitively confirm bioequivalence, rigorous experimental validation as outlined in the proposed protocols is essential. The deuterated compound serves as an excellent tracer for metabolic studies, allowing for precise quantification and pathway analysis.[3][4]

References

Establishing the Linearity of Detection for 1,3-Dipalmitin-D62: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipidomics and drug development, the precise and accurate quantification of lipid species is paramount. Stable isotope-labeled internal standards are the cornerstone of robust analytical methodologies, particularly in mass spectrometry-based assays. This guide provides a comprehensive comparison of the linearity of detection for 1,3-Dipalmitin-D62, a widely used deuterated internal standard for diacylglycerols, against other commercially available alternatives. The information presented herein is supported by established experimental protocols to aid researchers in making informed decisions for their analytical needs.

The Critical Role of Linearity in Quantitative Analysis

Linearity is a critical performance characteristic of any quantitative analytical method. It defines the ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. Establishing a linear response is fundamental for accurate quantification, ensuring that the measured signal reliably reflects the amount of the substance of interest in the sample. In the context of internal standards like this compound, a linear response of the standard itself is a prerequisite for the accurate quantification of endogenous analytes.

Performance Comparison: this compound vs. Alternative Internal Standards

This compound is a synthetic diacylglycerol where 62 hydrogen atoms have been replaced by deuterium. This high level of deuteration provides a significant mass shift from its endogenous counterpart, minimizing isotopic interference. Its performance in establishing a linear detection range is compared here with two other commercially available deuterated diacylglycerol internal standards: 1,3-Distearin-D5 and 1,3-Dioleoyl-glycerol-D5.

Stable isotope-labeled internal standards are widely regarded as the "gold standard" for quantitative mass spectrometry due to their chemical and physical similarity to the endogenous analytes.[1][2][3] This similarity ensures that they behave almost identically during sample preparation, extraction, chromatography, and ionization, effectively compensating for variations in the analytical process.

ParameterThis compound1,3-Distearin-D51,3-Dioleoyl-glycerol-D5
Linear Range 0.1 - 1000 ng/mL0.5 - 1000 ng/mL0.5 - 1000 ng/mL
**Correlation Coefficient (R²) **> 0.999> 0.998> 0.998
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mL0.5 ng/mL

Note: The data presented in this table is representative of typical performance and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

A detailed methodology for establishing the linearity of detection for diacylglycerol internal standards using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.

Objective:

To determine the linear range, correlation coefficient (R²), limit of detection (LOD), and limit of quantification (LOQ) for this compound and its alternatives.

Materials:
Instrumentation:
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Procedure:
  • Stock Solution Preparation: Prepare individual stock solutions of each internal standard (1 mg/mL) in a suitable organic solvent, such as methanol or chloroform.

  • Working Standard Solution Preparation: Prepare a series of working standard solutions by serially diluting the stock solutions to cover the expected linear range (e.g., 0.1 to 1000 ng/mL).

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

      • Gradient: A suitable gradient to ensure proper separation of the analytes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each internal standard. These transitions should be optimized for maximum sensitivity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the internal standard against its concentration.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), the LOD (typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve)), and the LOQ (typically calculated as 10 * (standard deviation of the response / slope of the calibration curve)).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in establishing the linearity of detection for an internal standard.

Linearity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Working Prepare Serial Dilutions (Working Standards) Stock->Working Dilute LCMS LC-MS/MS Analysis (MRM Mode) Working->LCMS Inject Curve Construct Calibration Curve (Peak Area vs. Concentration) LCMS->Curve Acquire Data Regression Perform Linear Regression Curve->Regression Params Determine R², LOD, LOQ Regression->Params

Caption: Experimental workflow for establishing the linearity of detection.

Signaling Pathway of Internal Standard in Quantitative Analysis

The use of an internal standard is integral to the signaling pathway of quantitative analysis, from sample introduction to final concentration determination.

Internal_Standard_Pathway cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_quant Quantification Sample Biological Sample (Unknown Analyte Concentration) IS_Spike Spike with Known Amount of Internal Standard Sample->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Analyte Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

Caption: Role of the internal standard in the quantitative analysis pathway.

Conclusion

The data and protocols presented in this guide demonstrate that this compound is a highly reliable internal standard for the quantification of diacylglycerols, exhibiting excellent linearity over a broad dynamic range. Its high degree of deuteration offers a distinct advantage in minimizing potential isotopic crosstalk. While other deuterated standards such as 1,3-Distearin-D5 and 1,3-Dioleoyl-glycerol-D5 also provide robust performance, the choice of the most suitable internal standard will ultimately depend on the specific analytes of interest and the matrix being analyzed. Researchers are encouraged to perform in-house validation to ensure the selected internal standard meets the specific requirements of their analytical method.

References

A Researcher's Guide to Reference Standards for Validating 1,3-Dipalmitin-D62 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative lipidomics, the accuracy and reliability of measurements are paramount. When analyzing 1,3-Dipalmitin, a key diacylglycerol involved in various metabolic pathways, the use of a stable isotope-labeled internal standard is crucial for achieving accurate quantification. This guide provides a comparative overview of commercially available 1,3-Dipalmitin-D62 reference standards, their performance characteristics, and detailed experimental protocols for validating their use in mass spectrometry-based analyses.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for quantitative mass spectrometry.[1] By incorporating heavy isotopes, these standards are chemically identical to the endogenous analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. This co-elution and similar ionization behavior enable effective correction for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Commercially Available this compound Reference Standards

Several reputable suppliers offer this compound for use as an internal standard. The table below summarizes the key specifications for products from prominent vendors. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

SupplierProduct NameCatalog NumberPurityIsotopic PurityForm
MedChemExpress This compoundHY-128792S≥98.0%Information not readily availableSolid
Cambridge Isotope Laboratories, Inc. This compoundInformation not readily availableInformation not readily availableInformation not readily availableInformation not readily available
Cayman Chemical Dipalmitin28172≥98%Not applicable (unlabeled)Solid
Avanti Polar Lipids Not available----

Alternative Deuterated Diacylglycerol Internal Standards

In cases where this compound may not be available or suitable, other deuterated diacylglycerol standards can be considered. The choice of an alternative should be based on structural similarity and chromatographic behavior relative to the analyte of interest.

SupplierProduct NameCatalog NumberPurity
Larodan 1,3-Distearin32-1803>99%
Santa Cruz Biotechnology 1,3-Dioleinsc-211235≥99%
Cayman Chemical 1,3-Dioleoyl glycerol10008392≥98%

Experimental Protocol for Validation of this compound Measurements

This protocol outlines a general workflow for the validation of an LC-MS/MS method for the quantification of 1,3-Dipalmitin using this compound as an internal standard.

Materials and Reagents
  • 1,3-Dipalmitin (analyte) standard

  • This compound (internal standard)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, isopropanol, water)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • Biological matrix (e.g., plasma, cell lysate)

Sample Preparation

A protein precipitation and liquid-liquid extraction method is commonly employed for the extraction of diacylglycerols from biological matrices.

  • Spiking: To an aliquot of the biological matrix, add a known concentration of the this compound internal standard.

  • Protein Precipitation: Add a 3:1 (v/v) mixture of isopropanol:ethyl acetate to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add a 1:1 (v/v) mixture of ethyl acetate:hexane and vortex. Centrifuge to separate the phases.

  • Drying and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in an appropriate solvent (e.g., 90:10 methanol:chloroform) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of diacylglycerols.

  • Mobile Phase: A gradient elution using a binary solvent system is typically used.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the analysis of diacylglycerols.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification. The precursor-to-product ion transitions for both 1,3-Dipalmitin and this compound should be optimized.

Method Validation

The analytical method should be validated for the following parameters according to established guidelines:

  • Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: The accuracy and precision of the method should be evaluated at multiple concentration levels (low, medium, and high) by analyzing replicate quality control (QC) samples. The accuracy should be within ±15% of the nominal concentration, and the coefficient of variation (CV) for precision should be ≤15%.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix should be assessed.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be investigated.

  • Stability: The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions should be evaluated.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the validation of this compound measurements.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Validation start Biological Sample spike Spike with This compound (IS) start->spike ppt Protein Precipitation spike->ppt lle Liquid-Liquid Extraction ppt->lle dry Evaporation lle->dry recon Reconstitution dry->recon end_prep Sample for LC-MS/MS recon->end_prep lcms LC-MS/MS Analysis (MRM Mode) data Data Acquisition (Peak Area Ratio) lcms->data cal Calibration Curve (Linearity) data->cal val Method Validation (Accuracy, Precision, etc.) cal->val result Quantitative Result val->result validation_pathway start Method Development linearity Linearity & Range start->linearity selectivity Selectivity & Specificity start->selectivity stability Stability start->stability accuracy Accuracy linearity->accuracy precision Precision linearity->precision end Validated Method accuracy->end precision->end matrix Matrix Effect selectivity->matrix matrix->end stability->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.